molecular formula C18H17Cl2N5 B609174 ML67-33 CAS No. 1443290-89-8

ML67-33

Katalognummer: B609174
CAS-Nummer: 1443290-89-8
Molekulargewicht: 374.269
InChI-Schlüssel: GQPMJOXQJUGJPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Novel selective activator of temperature- and mechano-sensitive K2P channels>ML 67-33 is a K2P potassium channel activator that increases channel currents by activating core gating apparatus of channels.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPMJOXQJUGJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of the small molecule ML67-33, a selective activator of specific two-pore domain potassium (K2P) channels. The information is compiled from primary research and is intended for a scientific audience engaged in ion channel research and drug discovery.

Core Mechanism of Action

This compound is a selective activator of the thermo- and mechano-sensitive K2P channels, specifically targeting the TREK (TWIK-related K+ channel) subfamily. Its primary targets are:

  • K2P2.1 (TREK-1)

  • K2P10.1 (TREK-2)

  • K2P4.1 (TRAAK)

The fundamental mechanism of this compound is the potentiation of potassium ion (K+) currents through these channels. Biophysical studies have revealed that this compound reversibly increases channel currents by directly activating the extracellular selectivity filter-based "C-type" gate.[1] This gate is the core gating apparatus for these channels, upon which various physiological stimuli converge. By targeting this gate, this compound effectively stabilizes the open conformation of the channel, leading to an increased K+ efflux and consequent hyperpolarization of the cell membrane. This action dampens cellular excitability, which is the basis for its therapeutic potential in conditions like pain and migraine.[1]

Signaling Pathway and Molecular Interaction

This compound acts as a direct chemical modulator of the ion channel protein itself, rather than engaging a complex intracellular signaling cascade. The activation is independent of the cellular context, as demonstrated by its similar efficacy in both Xenopus oocytes and mammalian HEK293T cells. The binding site is believed to be a cryptic pocket near the selectivity filter, which, when occupied by this compound, reduces the dynamic movements of the filter and surrounding structures, thus promoting the channel's "leak" or open state.

ML67_33_Mechanism cluster_membrane Cell Membrane K2P K2P Channel (TREK-1/TREK-2/TRAAK) gate C-type Gate (Selectivity Filter) Activation Activation/ Stabilization of Open State K2P->Activation Modulates gate ML67_33 This compound ML67_33->K2P Binds to cryptic pocket near selectivity filter K_efflux Increased K+ Efflux Activation->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability Decreased Cellular Excitability Hyperpolarization->Excitability

Caption: Direct activation of K2P channels by this compound.

Quantitative Data: Potency and Efficacy

The potency of this compound has been quantified across several experimental systems. The half-maximal effective concentration (EC50) values are summarized below.

Target ChannelExperimental SystemEC50 (µM)Reference
K2P2.1 (TREK-1) Xenopus Oocytes21.8 - 29.4[1]
K2P2.1 (TREK-1) HEK293T Cells9.7 ± 1.2[1]
K2P10.1 (TREK-2) Xenopus Oocytes30.2[1]
K2P4.1 (TRAAK) Xenopus Oocytes27.3

Experimental Protocols

The discovery and characterization of this compound involved a multi-step process, from high-throughput screening to electrophysiological validation.

High-Throughput Screening (Yeast-Based Assay)

This compound was identified from a screen of 106,281 small molecules using a novel yeast-based functional assay. This method circumvents the challenges of electrophysiology-based screening for "leak" channels.

Methodology:

  • Yeast Strain: Saccharomyces cerevisiae strain SGY1528, which is deficient in endogenous potassium uptake systems, was used.

  • Channel Expression: The yeast was transformed with a plasmid to express the murine K2P2.1 (TREK-1) channel.

  • Growth-Based Readout: The expression of functional TREK-1 channels allows yeast to grow in media with low potassium concentrations, which would otherwise be non-permissive for growth. Channel activators enhance this growth, while inhibitors suppress it.

  • Screening Protocol:

    • Yeast cells expressing TREK-1 were plated in 384-well plates containing low-potassium medium.

    • Compounds from the small molecule library were added to each well at a final concentration of approximately 10 µM.

    • Plates were incubated, and cell growth (viability) was quantified by measuring the fluorescence of Resazurin (Alamar Blue), which is reduced by metabolically active cells.

    • Hits (activators) were identified as compounds that significantly increased the fluorescence signal compared to vehicle controls (DMSO).

Electrophysiological Validation: Two-Electrode Voltage Clamp (TEVC)

Hits from the primary screen were validated using TEVC on Xenopus laevis oocytes expressing the target K2P channels.

Methodology:

  • Oocyte Preparation: Oocytes were surgically harvested from female Xenopus laevis frogs. Stage V-VI oocytes were selected and defolliculated.

  • cRNA Injection: Oocytes were injected with cRNA encoding the specific murine K2P channel subunits (e.g., K2P2.1, K2P10.1, K2P4.1).

  • Incubation: Injected oocytes were incubated for 1-4 days at 18°C to allow for channel expression.

  • TEVC Recording:

    • Oocytes were placed in a recording chamber and perfused with a standard recording solution (ND96).

    • Two glass microelectrodes (filled with 3 M KCl) were inserted into the oocyte: one to measure membrane potential and one to inject current.

    • The membrane potential was clamped at a holding potential (e.g., -80 mV).

    • Currents were elicited by applying voltage steps or ramps.

    • This compound was applied via the perfusion system at various concentrations to determine dose-response relationships and calculate EC50 values.

Electrophysiological Validation: Whole-Cell Patch Clamp

To confirm the action of this compound in a mammalian system, whole-cell patch-clamp recordings were performed on HEK293T cells.

Methodology:

  • Cell Culture and Transfection: HEK293T cells were cultured under standard conditions. Cells were transiently transfected with a plasmid containing the murine K2P2.1 (TREK-1) cDNA and a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Cell Plating: 24-48 hours post-transfection, cells were plated onto glass coverslips for recording.

  • Whole-Cell Recording:

    • A coverslip was transferred to a recording chamber on an inverted microscope and perfused with an extracellular (bath) solution.

    • Borosilicate glass pipettes (3-5 MΩ) were filled with an intracellular (pipette) solution.

    • A giga-ohm seal was formed between the pipette tip and the membrane of a GFP-positive cell. The membrane patch was then ruptured by suction to achieve the whole-cell configuration.

    • The membrane potential was clamped (e.g., at -60 mV), and currents were recorded in response to voltage ramps (e.g., from -100 mV to +50 mV).

    • This compound was applied to the bath to measure its effect on the whole-cell current.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation & Characterization Phase Screen High-Throughput Screen (106,281 compounds) Yeast Yeast Growth Assay (TREK-1 expressing S. cerevisiae) Screen->Yeast Hits Primary Hits (Activators & Inhibitors) Yeast->Hits TEVC TEVC Electrophysiology (Xenopus Oocytes) Hits->TEVC Validate hits PatchClamp Whole-Cell Patch Clamp (HEK293T Cells) Hits->PatchClamp Confirm in mammalian cells DoseResponse Dose-Response & EC50 Determination TEVC->DoseResponse PatchClamp->DoseResponse Specificity Specificity Testing (Other K2P Channels) DoseResponse->Specificity

Caption: Experimental workflow for the discovery and validation of this compound.

References

The Modulatory Effects of ML67-33 on TREK-1 and TREK-2 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of the small molecule ML67-33 on the two-pore domain potassium (K2P) channels, TREK-1 (K2P2.1) and TREK-2 (K2P10.1). This compound has been identified as a potent activator of these channels, which are critical regulators of neuronal excitability and are implicated in various physiological and pathological processes, including pain, anesthesia, and mood. This document summarizes the quantitative data on this compound's activity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

This compound is a dihydroacridine analog that has been shown to rapidly and reversibly activate TREK-1 and TREK-2 channels.[1] Its potency is in the low-micromolar range, and it exhibits selectivity for the thermo- and mechano-sensitive subfamily of K2P channels, which also includes TRAAK (K2P4.1).[1][2] The compound acts directly on the channel's extracellular C-type gate, a novel mechanism that distinguishes it from other K2P modulators.[1][2]

The following tables summarize the key quantitative data for the effects of this compound on TREK-1 and TREK-2 channels based on studies using different expression systems.

Table 1: Potency of this compound on TREK-1 Channels

Expression SystemEC50 (μM)Emax (Fold Activation)Reference
Xenopus oocytes36.3 ± 1.111.1 ± 0.4
HEK-293T cells9.7 ± 1.211.4 ± 1.1
Xenopus oocytes21.8 - 29.4Not Reported
Cell-free36.3Not Reported
HEK293 cells9.7Not Reported

Table 2: Potency of this compound on TREK-2 Channels

Expression SystemEC50 (μM)Emax (Fold Activation)Reference
Xenopus oocytes30.2 ± 1.4Not Reported
Xenopus oocytes30.2Not Reported

Table 3: Selectivity Profile of this compound against other K2P Channels

ChannelEffectEC50 (μM)Reference
TRAAK (K2P4.1)Activation27.3 ± 1.2
TASK-1 (K2P3.1)No Effect> 100
TASK-2 (K2P5.1)No Effect> 100
TASK-3 (K2P9.1)No Effect> 100
TRESK (K2P18.1)No Effect> 100

Experimental Protocols

The characterization of this compound's effects on TREK-1 and TREK-2 channels has primarily been achieved through electrophysiological techniques in heterologous expression systems. The following are detailed methodologies for the key experiments cited.

Heterologous Expression of TREK Channels
  • Xenopus oocyte Expression:

    • cDNA encoding the human TREK-1 or TREK-2 channel is subcloned into a suitable oocyte expression vector (e.g., pGEMHE).

    • The plasmid is linearized, and cRNA is synthesized in vitro using a T7 or SP6 RNA polymerase kit.

    • Stage V-VI Xenopus laevis oocytes are harvested and defolliculated.

    • Approximately 50 nL of cRNA (at a concentration of 0.1-1 μg/μL) is injected into each oocyte.

    • Injected oocytes are incubated at 18°C for 2-7 days in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4) supplemented with penicillin and streptomycin (B1217042) to allow for channel expression.

  • Mammalian Cell Line Expression (HEK-293T):

    • HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Cells are transiently transfected with a mammalian expression vector (e.g., pcDNA3.1) containing the cDNA for TREK-1 or TREK-2 using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a marker gene, such as green fluorescent protein (GFP), is often performed to identify transfected cells.

    • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Electrophysiological Recordings
  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

    • An injected oocyte is placed in a recording chamber and perfused with an external solution (e.g., 2 mM [K+]o, pH 7.4).

    • Two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • The holding potential is typically set to -80 mV.

    • Current-voltage (I-V) relationships are determined by applying voltage ramps (e.g., from -150 mV to +50 mV).

    • This compound is applied via the perfusion system at various concentrations to determine the dose-response relationship. Data are normalized to the basal channel activity before drug application.

  • Whole-Cell Patch Clamp in HEK-293T Cells:

    • Transfected HEK-293T cells are identified by GFP fluorescence.

    • A glass micropipette (resistance 2-5 MΩ) filled with an internal solution (e.g., containing 140 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.2) is brought into contact with a cell to form a high-resistance seal (GΩ seal).

    • The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

    • The holding potential is set to -40 mV.

    • Currents are elicited by voltage ramps (e.g., from -150 mV to +50 mV).

    • This compound is applied to the bath solution at different concentrations to establish a dose-response curve.

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action of this compound on TREK-1 and TREK-2 channels.

ML67_33_Mechanism cluster_channel TREK-1 / TREK-2 Channel Pore Pore Domain C_Gate C-type Gate (Selectivity Filter) Activation Channel Activation (Increased K+ Efflux) C_Gate->Activation Conformational Change Extracellular Extracellular Side Intracellular Intracellular Side ML67_33 This compound ML67_33->C_Gate Direct Binding

Caption: Proposed mechanism of this compound action on TREK channels.

Experimental Workflow for Characterization

This diagram outlines the typical experimental workflow for characterizing the effects of a compound like this compound on TREK channels.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cDNA TREK-1/TREK-2 cDNA Expression Heterologous Expression (Xenopus oocytes or HEK-293T cells) cDNA->Expression Recording Electrophysiological Recording (TEVC or Patch Clamp) Expression->Recording Baseline Record Baseline Current Recording->Baseline Drug_App Apply this compound (Varying Concentrations) Baseline->Drug_App Record_Effect Record Current in Presence of this compound Drug_App->Record_Effect Dose_Response Construct Dose-Response Curve Record_Effect->Dose_Response Selectivity Test against other K2P channels Record_Effect->Selectivity EC50_Calc Calculate EC50 and Emax Dose_Response->EC50_Calc

Caption: Workflow for characterizing this compound's effects.

References

The Discovery and Initial Characterization of ML67-33: A K2P Potassium Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML67-33 is a small molecule activator of the two-pore domain potassium (K2P) channel subfamily, specifically targeting the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels.[1][2] Its discovery through a high-throughput functional screen has provided a valuable pharmacological tool for the investigation of these channels, which play crucial roles in cellular excitability, nociception, and anesthesia. This document provides a comprehensive overview of the initial characterization of this compound, including its biological activity, the experimental protocols used for its validation, and its known signaling pathways.

Introduction

Two-pore domain potassium (K2P) channels are key players in establishing and maintaining the resting membrane potential in a variety of cell types.[3] Their "leak" potassium currents are fundamental in regulating cellular excitability. The lack of selective pharmacological modulators has historically hindered the detailed study of these channels. The identification of this compound as a selective activator of the TREK subfamily of K2P channels has been a significant advancement in the field.[4] this compound has been shown to increase channel currents by acting on the core gating apparatus of the channels.[1] Notably, in a mouse model of migraine, this compound demonstrated the ability to alleviate pain symptoms through the activation of TREK-1 and TREK-2 currents in trigeminal ganglion sensory neurons.

Physicochemical and Biological Properties of this compound

This compound is a dihydroacridine analog with the following properties:

PropertyValueReference
Molecular Formula C18H17Cl2N5
Molecular Weight 374.27 g/mol
CAS Number 1443290-89-8
Purity ≥98%
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C

Quantitative Biological Activity

The potency of this compound as a K2P channel activator has been quantified using electrophysiological techniques in different expression systems. The half-maximal effective concentration (EC50) values are summarized below.

ChannelExpression SystemEC50 (μM)Reference
K2P2.1 (TREK-1) Xenopus oocytes21.8 - 29.4
K2P2.1 (TREK-1) HEK293 cells9.7
K2P10.1 (TREK-2) Xenopus oocytes30.2
K2P4.1 (TRAAK) Xenopus oocytes27.3

Experimental Protocols

The initial characterization of this compound relied on several key experimental methodologies.

High-Throughput Functional Screen

This compound was identified from a high-throughput screen of a large chemical library. This screen utilized a yeast-based assay where the growth of yeast was dependent on the activity of the expressed mammalian K2P channel, K2P2.1 (TREK-1). This innovative approach circumvented the challenges associated with electrophysiology-based screening for leak channels.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The activity of this compound on K2P channels expressed in Xenopus oocytes was characterized using the two-electrode voltage clamp (TEVC) technique.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular cell layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel subtype (e.g., TREK-1, TREK-2, TRAAK).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard recording solution.

    • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage ramps or steps are applied to elicit channel currents, which are recorded before and after the application of this compound at various concentrations.

    • Dose-response curves are generated by plotting the normalized current against the concentration of this compound to determine the EC50 value.

Whole-Cell Patch Clamp in HEK293 Cells

To confirm the activity of this compound in a mammalian expression system, whole-cell patch-clamp recordings were performed on Human Embryonic Kidney (HEK293) cells transiently transfected with the K2P channel of interest.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently transfected with a plasmid containing the cDNA for the desired K2P channel.

  • Cell Plating: Transfected cells are plated onto glass coverslips for recording 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution.

    • A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is brought into contact with a single transfected cell.

    • A gigaohm seal is formed between the pipette tip and the cell membrane through gentle suction.

    • The cell membrane under the pipette tip is ruptured by applying further suction, establishing the whole-cell configuration.

    • The membrane potential is clamped, and currents are recorded in response to voltage protocols before and after the application of this compound.

Signaling Pathways and Experimental Workflows

The activation of TREK-1 and TREK-2 channels by this compound initiates downstream signaling events that contribute to its physiological effects.

G cluster_0 Experimental Workflow: this compound Characterization HTS High-Throughput Screen (Yeast-based) Hit Hit Compound (this compound) HTS->Hit TEVC Two-Electrode Voltage Clamp (Xenopus oocytes) Hit->TEVC PatchClamp Whole-Cell Patch Clamp (HEK293 cells) Hit->PatchClamp EC50 EC50 Determination TEVC->EC50 PatchClamp->EC50

Caption: Workflow for the discovery and electrophysiological characterization of this compound.

G cluster_1 Signaling Pathway of this compound Action ML67_33 This compound TREK_channels TREK-1 / TREK-2 (K2P2.1 / K2P10.1) ML67_33->TREK_channels activates K_efflux Increased K+ Efflux TREK_channels->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pain_Relief Analgesia (Migraine Model) Reduced_Excitability->Pain_Relief

Caption: Proposed signaling cascade for the analgesic effects of this compound.

Conclusion

This compound represents a significant breakthrough in the pharmacology of K2P channels. Its selective activation of the TREK subfamily provides a powerful tool for dissecting the physiological and pathophysiological roles of these important ion channels. The detailed characterization of its activity through robust electrophysiological methods validates its utility for in vitro and in vivo studies. Further research into the downstream signaling pathways modulated by this compound will likely uncover new therapeutic opportunities for a range of neurological disorders.

References

ML67-33: A Technical Guide to a Selective K2P Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML67-33 is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the temperature- and mechano-sensitive members of this family: TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2] Identified through a high-throughput yeast-based functional screen, this compound has emerged as a valuable pharmacological tool for investigating the physiological roles of these channels and as a potential therapeutic lead, particularly in the context of pain and migraine.[1] This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, experimental protocols, and relevant signaling pathways associated with this compound.

Core Molecular and Chemical Properties

This compound is a dihydroacridine analogue with the following key properties:

PropertyValueReference
Molecular Weight 374.27 g/mol [2]
Chemical Formula C₁₈H₁₇Cl₂N₅[2]
CAS Number 1443290-89-8
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C

Mechanism of Action

This compound selectively activates TREK-1, TREK-2, and TRAAK channels, which are members of the K2P family responsible for generating "leak" potassium currents. These currents play a crucial role in setting the resting membrane potential and regulating cellular excitability. Biophysical studies have revealed that this compound increases channel currents by activating the extracellular selectivity filter-based C-type gate, which is a core gating apparatus for these channels. This activation is reversible.

The potency of this compound varies slightly depending on the specific channel and the experimental system used for its characterization.

Channel SubtypeExperimental SystemEC₅₀ (μM)
TREK-1 (K2P2.1) Xenopus oocytes21.8 - 29.4
HEK293 cells9.7
TREK-2 (K2P10.1) Xenopus oocytes30.2
TRAAK (K2P4.1) Xenopus oocytes27.3

Experimental Protocols

High-Throughput Screening for K2P Channel Modulators (Yeast-Based Assay)

This compound was originally identified from a screen of 106,281 small molecules using a yeast-based assay. This method leverages a potassium-uptake-deficient yeast strain (SGY1528) where growth is dependent on the function of an expressed mammalian K2P channel.

Methodology:

  • Yeast Strain and Plasmids: The Saccharomyces cerevisiae strain SGY1528, which lacks endogenous potassium uptake systems, is transformed with a plasmid encoding the target K2P channel (e.g., K2P2.1/TREK-1).

  • Growth Conditions: Transformed yeast are grown in liquid media with limited potassium concentrations (e.g., 0-2 mM KCl).

  • Compound Screening: The library of small molecules is added to the yeast cultures in a 384-well plate format.

  • Growth Readout: Yeast growth is monitored as a measure of channel activity. A common method is the use of a resazurin-based fluorescence assay, where metabolically active yeast reduces resazurin (B115843) to the fluorescent resorufin.

  • Hit Identification: Compounds that either enhance (activators) or inhibit (inhibitors) yeast growth compared to controls are identified as "hits." this compound was identified as an activator.

G cluster_0 Yeast-Based High-Throughput Screen Yeast Strain\n(K+ uptake deficient) Yeast Strain (K+ uptake deficient) Transform with\nK2P Channel Plasmid Transform with K2P Channel Plasmid Yeast Strain\n(K+ uptake deficient)->Transform with\nK2P Channel Plasmid Grow in\nLow K+ Media Grow in Low K+ Media Transform with\nK2P Channel Plasmid->Grow in\nLow K+ Media Add Small\nMolecule Library Add Small Molecule Library Grow in\nLow K+ Media->Add Small\nMolecule Library Incubate Incubate Add Small\nMolecule Library->Incubate Measure Growth\n(Resazurin Assay) Measure Growth (Resazurin Assay) Incubate->Measure Growth\n(Resazurin Assay) Identify Hits\n(Activators/Inhibitors) Identify Hits (Activators/Inhibitors) Measure Growth\n(Resazurin Assay)->Identify Hits\n(Activators/Inhibitors)

Experimental workflow for the yeast-based high-throughput screen.
Electrophysiological Recording in Xenopus Oocytes

The functional effects of this compound on K2P channels are commonly validated using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel subtype of interest.

  • Incubation: Injected oocytes are incubated to allow for channel expression in the plasma membrane.

  • TEVC Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: this compound is applied to the bath solution at varying concentrations to determine its effect on the channel's current.

  • Data Analysis: Current-voltage (I-V) relationships are recorded, and dose-response curves are generated to calculate the EC₅₀.

In Vivo Mouse Model of Migraine

The therapeutic potential of this compound in migraine has been investigated using a nitric oxide (NO) donor-induced mouse model.

Methodology:

  • Animal Model: C57Bl/6J mice are used for this model.

  • Induction of Migraine-like Phenotype: A migraine-like state is induced by the administration of an NO donor, such as isosorbide (B1672297) dinitrate (ISDN) or nitroglycerin (NTG).

  • Behavioral Testing: Mechanical allodynia, a common symptom of migraine, is assessed by measuring the withdrawal threshold of the periorbital or hind paw region in response to stimulation with von Frey filaments.

  • Drug Administration: this compound is administered to the mice, and its effect on the NO-induced mechanical allodynia is measured.

  • Data Analysis: The withdrawal thresholds before and after drug administration are compared to determine the efficacy of this compound in alleviating migraine-like pain.

G cluster_1 Mouse Migraine Model Workflow Administer NO Donor\n(e.g., NTG) Administer NO Donor (e.g., NTG) Induce Migraine-like\nPhenotype Induce Migraine-like Phenotype Administer NO Donor\n(e.g., NTG)->Induce Migraine-like\nPhenotype Measure Baseline\nMechanical Allodynia Measure Baseline Mechanical Allodynia Induce Migraine-like\nPhenotype->Measure Baseline\nMechanical Allodynia Administer\nthis compound Administer This compound Measure Baseline\nMechanical Allodynia->Administer\nthis compound Measure Post-treatment\nMechanical Allodynia Measure Post-treatment Mechanical Allodynia Administer\nthis compound->Measure Post-treatment\nMechanical Allodynia Analyze Data Analyze Data Measure Post-treatment\nMechanical Allodynia->Analyze Data

Experimental workflow for the in vivo mouse migraine model.

Signaling Pathway in Migraine Pathophysiology

In the context of migraine, the activation and sensitization of trigeminal ganglion (TG) sensory neurons are key events that lead to the release of pro-inflammatory peptides like calcitonin gene-related peptide (CGRP), contributing to headache. By activating TREK-1 and TREK-2 channels on these neurons, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes the neurons less excitable, thereby reducing their firing rate and subsequent release of CGRP. This mechanism is thought to underlie the observed improvement in pain symptoms in the mouse migraine model.

G cluster_2 This compound Signaling Pathway in Migraine This compound This compound TREK-1/TREK-2 Channels TREK-1/TREK-2 Channels This compound->TREK-1/TREK-2 Channels activates K+ Efflux K+ Efflux TREK-1/TREK-2 Channels->K+ Efflux increases Hyperpolarization of\nTrigeminal Neurons Hyperpolarization of Trigeminal Neurons K+ Efflux->Hyperpolarization of\nTrigeminal Neurons Reduced Neuronal\nExcitability Reduced Neuronal Excitability Hyperpolarization of\nTrigeminal Neurons->Reduced Neuronal\nExcitability Decreased CGRP\nRelease Decreased CGRP Release Reduced Neuronal\nExcitability->Decreased CGRP\nRelease Alleviation of\nMigraine Pain Alleviation of Migraine Pain Decreased CGRP\nRelease->Alleviation of\nMigraine Pain

Proposed signaling pathway of this compound in alleviating migraine.

Conclusion

This compound is a selective and potent activator of TREK-1, TREK-2, and TRAAK potassium channels. Its well-characterized molecular properties and mechanism of action make it an invaluable tool for studying the roles of these channels in various physiological and pathophysiological processes. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in utilizing this compound in their own studies. Furthermore, the elucidation of its signaling pathway in the context of migraine highlights its potential as a novel therapeutic agent for pain management. As research continues, this compound is poised to further our understanding of K2P channel biology and may pave the way for new drug development strategies.

References

Preclinical Profile of ML67-33: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a small molecule activator of the two-pore-domain potassium (K2P) channels, specifically demonstrating activity on K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2] Its ability to modulate the activity of these channels, which are key regulators of cellular excitability, has led to its investigation in preclinical models, particularly in the context of pain and migraine. This technical guide provides a comprehensive overview of the preclinical studies conducted on this compound, detailing the experimental models, methodologies, and key quantitative findings.

Mechanism of Action

This compound functions by directly targeting and activating the core gating apparatus of the TREK-1, TREK-2, and TRAAK potassium channels.[1][2] This activation leads to an increase in potassium currents, which in turn hyperpolarizes the cell membrane and reduces neuronal excitability. In the context of migraine, this compound has been shown to improve pain symptoms by activating TREK-1 and TREK-2 currents in trigeminal ganglion sensory neurons.[1]

Preclinical Models and Experimental Findings

This compound has been evaluated in a range of preclinical models, from in vitro cell-based assays to in vivo models of disease.

In Vitro Models

The primary in vitro systems used to characterize the activity of this compound have been Xenopus oocytes and human embryonic kidney (HEK293) cells engineered to express specific K2P channels.

Quantitative Data: In Vitro Activity of this compound

Model SystemChannel TargetParameterValue (μM)Reference
Xenopus OocytesK2P2.1 (TREK-1)EC5021.8 - 29.4
Xenopus OocytesK2P10.1 (TREK-2)EC5030.2
Xenopus OocytesK2P4.1 (TRAAK)EC5027.3
HEK293 CellsK2P2.1 (TREK-1)EC509.7
Cell-free systemK2P2.1 (TREK-1)EC5036.3

Experimental Protocols: Two-Electrode Voltage Clamp in Xenopus Oocytes

The functional activity of this compound on K2P channels expressed in Xenopus oocytes was determined using the two-electrode voltage clamp (TEVC) technique.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific human K2P channel subunits (K2P2.1, K2P10.1, or K2P4.1).

  • Incubation: Injected oocytes are incubated to allow for channel expression on the plasma membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard bath solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Voltage steps or ramps are applied to elicit channel currents.

    • This compound is applied to the bath solution at varying concentrations to determine its effect on the channel currents.

    • Dose-response curves are generated by measuring the current potentiation at each concentration of this compound to calculate the EC50 value.

Ex Vivo Model: Trigeminal Ganglion Sensory Neurons

To investigate the effects of this compound on neurons relevant to migraine pathophysiology, primary cultures of trigeminal ganglion (TG) sensory neurons have been utilized.

Experimental Protocols: Electrophysiology in Trigeminal Ganglion Neurons

  • Neuron Culture: Trigeminal ganglia are dissected from rodents and cultured in vitro.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed on individual TG neurons.

    • The resting membrane potential and action potential firing are measured in response to current injections.

    • This compound is applied to the culture medium, and its effects on neuronal excitability are quantified.

In Vivo Model: Mouse Migraine Model

The therapeutic potential of this compound has been assessed in a mouse model of migraine, where migraine-like pain symptoms are induced by a nitric oxide (NO) donor.

Quantitative Data: In Vivo Efficacy of this compound

ModelEndpointTreatmentResult
Mouse Migraine ModelPain SymptomsThis compoundImprovement in pain symptoms

Experimental Protocols: Mouse Migraine Model

  • Animal Model: A migraine-like phenotype is induced in mice, often through the administration of a nitric oxide donor like isosorbide (B1672297) dinitrate (ISDN).

  • Drug Administration: this compound is administered to the mice, typically via intraperitoneal injection.

  • Behavioral Assessment: Pain-related behaviors, such as mechanical allodynia, are assessed using von Frey filaments. A decrease in the withdrawal threshold in response to the filaments indicates allodynia.

  • Data Analysis: The effect of this compound on reversing the allodynia is quantified by measuring the change in withdrawal threshold compared to vehicle-treated animals.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in a Neuron

ML67_33_Signaling_Pathway ML67_33 This compound K2P_Channel K2P Channel (TREK-1/TREK-2) ML67_33->K2P_Channel activates K_efflux K+ Efflux K2P_Channel->K_efflux increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes Pain_Relief Pain Symptom Improvement Reduced_Excitability->Pain_Relief results in

Caption: Mechanism of action of this compound in reducing neuronal excitability.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow cluster_induction Migraine Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis Induction Induce Migraine-like Phenotype (e.g., with NO donor) Treatment_Group Administer this compound Induction->Treatment_Group Vehicle_Group Administer Vehicle Induction->Vehicle_Group Behavioral_Test Assess Pain Behavior (e.g., Mechanical Allodynia) Treatment_Group->Behavioral_Test Vehicle_Group->Behavioral_Test Analysis Compare Treatment vs. Vehicle to Determine Efficacy Behavioral_Test->Analysis

Caption: Workflow for evaluating the efficacy of this compound in a mouse migraine model.

References

ML67-33: A Technical Guide to its Role in Regulating Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML67-33 is a potent and selective small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) subfamilies. These channels are critical regulators of neuronal excitability, and their activation by this compound leads to membrane hyperpolarization and a subsequent reduction in neuronal firing. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on neuronal activity, detailed experimental protocols for its characterization, and its potential as a therapeutic agent for neurological disorders characterized by hyperexcitability, such as epilepsy and migraine.

Introduction

Neuronal hyperexcitability is a hallmark of numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and migraine.[1][2] The precise control of neuronal firing is predominantly governed by the interplay of various ion channels. Among these, potassium channels play a crucial role in setting the resting membrane potential and repolarizing the membrane following an action potential. The two-pore domain potassium (K2P) channels, a family of leak potassium channels, are key determinants of this regulation.

This compound has emerged as a valuable pharmacological tool for studying the physiological roles of TREK-1, TREK-2, and TRAAK channels and as a potential lead compound for the development of novel therapeutics. This document synthesizes the current understanding of this compound's function, providing a technical resource for researchers in the field.

Mechanism of Action

This compound directly activates TREK-1, TREK-2, and TRAAK channels, increasing the outward potassium current.[3] This enhanced potassium efflux drives the neuronal membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization. By moving the membrane potential further from the threshold for action potential generation, this compound effectively dampens neuronal excitability.

Signaling Pathway

The interaction of this compound with K2P channels and its downstream effects on neuronal excitability can be summarized in the following signaling pathway:

ML67_33_Signaling_Pathway ML67_33 This compound K2P K2P Channels (TREK-1, TREK-2, TRAAK) ML67_33->K2P Binds and Activates K_efflux Increased K+ Efflux K2P->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound in regulating neuronal excitability.

Quantitative Data

The activity of this compound has been quantified in various experimental systems. The following tables summarize the key findings.

Potency of this compound on K2P Channels
Channel SubtypeExpression SystemEC50 (µM)Reference
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4
K2P10.1 (TREK-2)Xenopus oocytes30.2
K2P4.1 (TRAAK)Xenopus oocytes27.3
K2P2.1 (TREK-1)HEK293 cells9.7
K2P2.1 (TREK-1)Cell-free36.3
Effects of this compound on Neuronal Firing Properties (Hypothetical Data for Illustrative Purposes)
ParameterControlThis compound (10 µM)This compound (30 µM)
Resting Membrane Potential (mV)-65 ± 2-72 ± 3-78 ± 2
Action Potential Threshold (mV)-50 ± 1.5-48 ± 2-45 ± 1.8
Firing Frequency (Hz) at 2x Rheobase15 ± 38 ± 23 ± 1
Rheobase (pA)100 ± 10150 ± 12220 ± 15
Afterhyperpolarization Amplitude (mV)10 ± 115 ± 1.518 ± 1.2

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion channel activity in response to this compound in a heterologous expression system.

Protocol:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired K2P channel subtype (e.g., TREK-1, TREK-2, or TRAAK). Incubate for 2-5 days at 18°C.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH 7.5).

  • Electrophysiology: Impale the oocyte with two glass microelectrodes (0.5-2 MΩ) filled with 3 M KCl. Clamp the membrane potential at a holding potential of -80 mV.

  • Data Acquisition: Record whole-cell currents using a voltage-clamp amplifier. Apply voltage steps to elicit channel activity.

  • Drug Application: Perfuse this compound at various concentrations into the recording chamber and record the resulting changes in current.

Whole-Cell Patch Clamp in HEK293 Cells

This method allows for the recording of ion channel activity with high resolution in a mammalian cell line.

Protocol:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid containing the cDNA for the K2P channel of interest. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Recording Setup: Place a coverslip with adherent cells in a recording chamber on an inverted microscope. Perfuse with an external solution (in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).

  • Pipette Preparation: Pull glass microelectrodes (3-5 MΩ) and fill with an internal solution (in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).

  • Giga-seal Formation: Approach a transfected cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Record membrane currents in voltage-clamp mode or membrane potential in current-clamp mode.

  • Drug Application: Apply this compound via a perfusion system and record the dose-dependent effects on channel activity and neuronal excitability parameters.

Visualizations

Experimental Workflow

The general workflow for evaluating the effect of this compound on neuronal excitability is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/ Oocyte Preparation Transfection Transfection/ cRNA Injection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp/ TEVC Transfection->Patch_Clamp Baseline Record Baseline Activity Patch_Clamp->Baseline Drug_Application Apply this compound Baseline->Drug_Application Record_Effect Record Effect of this compound Drug_Application->Record_Effect Data_Analysis Analyze Current/Voltage Changes Record_Effect->Data_Analysis Dose_Response Generate Dose-Response Curves Data_Analysis->Dose_Response Stats Statistical Analysis Dose_Response->Stats Logical_Relationship ML67_33 This compound Application K2P_Activation K2P Channel Activation ML67_33->K2P_Activation K_Current_Increase Increased K+ Conductance K2P_Activation->K_Current_Increase Membrane_Hyperpolarization Membrane Hyperpolarization K_Current_Increase->Membrane_Hyperpolarization Excitability_Decrease Decreased Neuronal Excitability Membrane_Hyperpolarization->Excitability_Decrease Firing_Rate_Decrease Decreased Action Potential Firing Excitability_Decrease->Firing_Rate_Decrease

References

Pharmacological Profile of ML67-33: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML67-33 is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related K+ channel) subfamily. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies for its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a potent and selective activator of K2P channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2] These channels are members of the two-pore domain potassium channel family and are expressed in the central and peripheral nervous systems. They play a crucial role in regulating neuronal excitability and are implicated in various physiological processes, including pain perception and neuroprotection. This compound enhances the activity of these channels, leading to hyperpolarization of the cell membrane and a reduction in neuronal firing. This profile makes this compound a valuable tool for studying the physiological roles of TREK channels and a potential lead compound for the development of novel therapeutics for conditions such as migraine.[1][2]

Mechanism of Action

This compound functions as a direct activator of TREK-1, TREK-2, and TRAAK channels.[1] It increases the open probability of these channels, leading to an increased efflux of potassium ions from the neuron. This efflux of positive charge results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. By reducing neuronal excitability, this compound can modulate pain signaling pathways.

Signaling Pathway

The activation of TREK/TRAAK channels by this compound initiates a straightforward yet critical signaling cascade that culminates in the modulation of neuronal excitability. The primary mechanism is the hyperpolarization of the cell membrane.

G Signaling Pathway of this compound ML67_33 This compound TREK_TRAAK TREK-1, TREK-2, TRAAK Channels ML67_33->TREK_TRAAK Activates K_efflux Increased K+ Efflux TREK_TRAAK->K_efflux Promotes Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Activation of TREK/TRAAK channels by this compound leads to reduced neuronal excitability.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound
Target ChannelCell TypeEC50 (μM)Reference
K2P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4
K2P10.1 (TREK-2)Xenopus oocytes30.2
K2P4.1 (TRAAK)Xenopus oocytes27.3
K2P2.1 (TREK-1)HEK293 cells9.7
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight374.27 g/mol
FormulaC18H17Cl2N5
SolubilitySoluble to 100 mM in DMSO
Purity≥98%

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

High-Throughput Functional Screen in Yeast

This assay was utilized for the initial identification of this compound as a K2P channel activator.

Methodology:

  • Yeast Strain: A yeast strain engineered to be dependent on potassium influx for growth and expressing the mammalian K2P channel of interest (e.g., TREK-1) was used.

  • Library Screening: The yeast was grown in a low-potassium medium, making its growth dependent on the activity of the expressed K2P channel. A library of small molecules was screened for compounds that promoted yeast growth in these conditions.

  • Hit Identification: Compounds that enhanced yeast growth were identified as potential K2P channel activators. This compound was identified as a "hit" from this screen.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique was used to quantify the activity of this compound on K2P channels expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes were surgically removed and defolliculated.

  • cRNA Injection: Oocytes were injected with cRNA encoding the specific K2P channel subunit (TREK-1, TREK-2, or TRAAK).

  • Electrophysiological Recording:

    • Two microelectrodes were inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • The oocyte was perfused with a standard recording solution.

    • This compound was applied to the bath at various concentrations.

    • The resulting potassium currents were recorded and analyzed to determine the EC50 values.

Whole-Cell Patch-Clamp in HEK293 Cells

This technique was employed to confirm the activity of this compound in a mammalian cell line.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were cultured and transiently transfected with a plasmid encoding the human K2P channel of interest (e.g., TREK-1).

  • Electrophysiological Recording:

    • A glass micropipette filled with an internal solution was brought into contact with a single transfected cell.

    • A gigaohm seal was formed between the pipette tip and the cell membrane.

    • The membrane patch was ruptured by suction to achieve the whole-cell configuration.

    • The cell was voltage-clamped, and currents were recorded in response to voltage steps.

    • This compound was applied via the perfusion system, and the change in potassium current was measured.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing a small molecule modulator of ion channels.

G Experimental Workflow for Ion Channel Modulator Characterization cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation HTS High-Throughput Screen (e.g., Yeast-based) TEVC Two-Electrode Voltage Clamp (Xenopus oocytes) HTS->TEVC Primary Validation Patch_Clamp Whole-Cell Patch-Clamp (Mammalian Cells) TEVC->Patch_Clamp Secondary Validation Animal_Model Disease Model (e.g., Mouse Migraine Model) Patch_Clamp->Animal_Model Preclinical Testing

Workflow for the identification and validation of an ion channel modulator like this compound.

In Vivo Efficacy

The therapeutic potential of this compound was investigated in a mouse model of migraine.

Mouse Migraine Model

Methodology:

  • Animal Model: A mouse model that recapitulates aspects of migraine pathophysiology, such as trigeminal sensitization, was used.

  • Drug Administration: this compound was administered to the animals.

  • Behavioral Assessment: Pain-related behaviors, such as mechanical allodynia (sensitivity to non-painful stimuli), were assessed.

  • Results: Administration of this compound was found to improve pain symptoms in this model, suggesting that activation of TREK-1/2 currents in trigeminal ganglion sensory neurons can alleviate migraine-like pain.

Conclusion

This compound is a selective activator of TREK-1, TREK-2, and TRAAK potassium channels. Its ability to reduce neuronal excitability through membrane hyperpolarization has been demonstrated in both in vitro and in vivo models. The detailed pharmacological profile and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other K2P channel modulators. The data supports its utility as a chemical probe to explore the roles of TREK channels in health and disease and as a starting point for the development of novel analgesics.

References

ML67-33: A Selective Activator of Mechanosensitive K2P Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ML67-33 for the Study of Mechanosensitive K2P Ion Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical tool for investigating the function of specific mechanosensitive ion channels. It has been established that this compound is a selective activator of the two-pore domain potassium (K2P) channel family, which includes the mechanosensitive channels TREK-1, TREK-2, and TRAAK. This document will detail its mechanism of action, provide quantitative data, and outline experimental protocols.

Furthermore, to address a broader interest in the study of mechanosensitive ion channels, this guide also includes a section on the pharmacological tools available for studying PIEZO1, a distinct and widely studied mechanosensitive ion channel.

This compound is a small molecule that has been identified as a selective activator of the temperature- and mechano-sensitive K2P channels.[1] It is a dihydroacridine analog developed through a combination of a yeast-based high-throughput screen and subsequent structure-activity relationship studies.[1]

Mechanism of Action

This compound exerts its activating effect on K2P channels through a novel mechanism. Biophysical studies have shown that it reversibly increases channel currents by directly activating the extracellular selectivity filter-based C-type gate.[1] This gate is a core component of the channel's gating apparatus, where various modulatory inputs converge.[1] The action of this compound is independent of the C-terminal domain, which is another known regulatory site for these channels.[2]

ML67_33 This compound K2P_Channel K2P Channel (TREK-1, TREK-2, TRAAK) ML67_33->K2P_Channel Binds to C_Type_Gate Extracellular C-type Gate K2P_Channel->C_Type_Gate Activates K_Efflux K+ Efflux C_Type_Gate->K_Efflux Opens to allow Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to cluster_prep Preparation cluster_screen Screening cluster_readout Readout Yeast K+ uptake-deficient yeast strain Transform Transformation Yeast->Transform Plasmid Plasmid with K2P channel gene Plasmid->Transform Culture Culture in low K+ medium Transform->Culture Compounds Add small molecule library Culture->Compounds Incubate Incubation Compounds->Incubate Measure Measure yeast growth (e.g., OD or fluorescence) Incubate->Measure Hit Identify 'Hits' (compounds that increase growth) Measure->Hit cluster_downstream Downstream Signaling Mechanical_Stimuli Mechanical Stimuli (Shear stress, Stretch) Piezo1 PIEZO1 Channel Mechanical_Stimuli->Piezo1 Activates Yoda1 Yoda1 Yoda1->Piezo1 Activates GsMTx4 GsMTx4 GsMTx4->Piezo1 Inhibits Ca_Influx Ca2+ Influx Piezo1->Ca_Influx Mediates MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Activates AKT_mTOR PI3K/AKT/mTOR Pathway Ca_Influx->AKT_mTOR Activates Hippo_YAP Hippo/YAP Pathway Ca_Influx->Hippo_YAP Activates Cellular_Responses Cellular Responses (Proliferation, Migration, Gene Expression) MAPK_ERK->Cellular_Responses AKT_mTOR->Cellular_Responses Hippo_YAP->Cellular_Responses

References

Methodological & Application

Application Notes and Protocols for the Preparation of a Stock Solution of ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step for reliable and reproducible experimental results. This document provides detailed application notes and a protocol for the preparation of a stock solution of ML67-33, a selective activator of temperature- and mechano-sensitive two-pore domain potassium (K2P) channels.

Introduction

This compound is a small molecule known to activate K2P channels such as TREK-1, TREK-2, and TRAAK.[1][2][3] Proper handling and solubilization of this compound are essential for its effective use in various in vitro and in vivo experimental settings. These notes provide the necessary information for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Handling Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate calculations and proper storage.

PropertyValueSource(s)
Molecular Weight 374.27 g/mol [1][2]
Molecular Formula C₁₈H₁₇Cl₂N₅
Purity ≥98%
CAS Number 1443290-89-8
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)
Maximum Solubility 100 mM in DMSO
Storage of Solid -20°C
Storage of Stock Solution -80°C (up to 6 months), -20°C (up to 1 month)

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many cell-based assays and in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate the Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents the condensation of moisture, which could affect the stability and solubility of the compound.

  • Weigh the Compound: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 374.27 g/mol * 1000 mg/g = 3.74 mg

  • Add Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

    • For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief ultrasonication can be used to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). When ready to use, thaw an aliquot and use it immediately. Discard any unused portion of the thawed aliquot.

Best Practices for Dilution and Use in Aqueous Solutions

This compound, like many small molecules, is hydrophobic and may precipitate when diluted directly into aqueous buffers or cell culture media. To mitigate this, follow these best practices:

  • Serial Dilutions: Perform initial serial dilutions of the DMSO stock solution in DMSO before making the final dilution into your aqueous experimental medium.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

  • Stepwise Dilution: When preparing the final working solution, add the DMSO stock dropwise to the aqueous buffer while gently vortexing or mixing to aid in solubilization.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the workflow for preparing a stock solution.

ML67_33_Pathway ML67_33 This compound K2P_Channels K2P Channels (TREK-1, TREK-2, TRAAK) ML67_33->K2P_Channels Activates Core_Gating Core Gating Apparatus K2P_Channels->Core_Gating Modulates K_Efflux K+ Efflux Core_Gating->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Neuron_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuron_Excitability

Mechanism of action of this compound on K2P channels.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Equilibrate 1. Equilibrate this compound to Room Temperature Weigh 2. Weigh this compound Powder Equilibrate->Weigh Add_Solvent 3. Add DMSO Weigh->Add_Solvent Dissolve 4. Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot 5. Aliquot into Single-Use Volumes Dissolve->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store

Experimental workflow for stock solution preparation.

References

Application Notes & Protocols: ML67-33 for In Vivo Migraine Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. A key element in migraine pathophysiology is the activation and sensitization of trigeminal ganglion (TG) sensory neurons, leading to the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP)[1][2]. Current therapeutic strategies often target CGRP or its receptor[1][3]. An alternative approach is to directly modulate the excitability of TG neurons to prevent peptide release[1].

ML67-33 is a potent activator of TREK-1 (K2P2.1) and TREK-2 (K2P10.1), which are two-pore domain potassium (K2P) channels. These channels are crucial for setting the resting membrane potential of neurons. By activating TREK-1 and TREK-2, this compound enhances potassium currents, leading to hyperpolarization and a subsequent reduction in neuronal excitability. This mechanism effectively suppresses the firing of TG neurons, preventing the release of CGRP and alleviating migraine-like pain phenotypes in preclinical models. In vivo studies have demonstrated that this compound can reverse mechanical allodynia in rodent models of migraine with an efficacy comparable to established CGRP receptor antagonists.

Mechanism of Action: Signaling Pathway

This compound prevents migraine pain by reducing trigeminal neuron excitability. Migraine triggers, such as nitric oxide (NO) donors, depolarize these neurons, causing them to fire and release CGRP, which leads to pain and sensitization. This compound activates TREK1/2 potassium channels, increasing K+ efflux. This hyperpolarizes the neuron, making it less likely to fire in response to stimuli, thereby inhibiting CGRP release and preventing the downstream pain signaling cascade.

ML67_33_Pathway cluster_neuron Trigeminal Ganglion Neuron trigger Migraine Trigger (e.g., NO donor) excitability Increased Neuronal Excitability trigger->excitability ap Action Potential Firing excitability->ap cgrp_release CGRP Release ap->cgrp_release pain Migraine Pain & Allodynia cgrp_release->pain ml6733 This compound trek TREK1/TREK2 Channels ml6733->trek Activates hyperpolarization K+ Efflux & Hyperpolarization trek->hyperpolarization hyperpolarization->excitability Inhibits

Caption: Signaling pathway of this compound in trigeminal neurons.

Experimental Protocol: NO Donor-Induced Migraine Model in Rats

This protocol details the induction of a chronic migraine-like phenotype in rats using repeated injections of the nitric oxide (NO) donor Isosorbide Dinitrate (ISDN) and subsequent assessment of the therapeutic effect of this compound. The primary endpoint is the measurement of facial mechanical allodynia, a reliable indicator of trigeminal sensitization.

Materials:

  • This compound (soluble to 100 mM in DMSO)

  • Isosorbide Dinitrate (ISDN)

  • Vehicle solution (Saline + 0.1% DMSO)

  • Von Frey Filaments

  • Adult male rats

  • Standard animal housing and handling equipment

Experimental Workflow:

Experimental_Workflow cluster_pre Phase 1: Habituation & Baseline cluster_induction Phase 2: Migraine Induction cluster_treatment Phase 3: Treatment & Assessment habituation Day -7 to -1: Habituate animals to handling and von Frey test area baseline Day 0: Measure baseline facial mechanical threshold habituation->baseline isdn1 Day 1: ISDN (10mg/kg, i.p.) Measure threshold baseline->isdn1 isdn2 Day 2: ISDN (10mg/kg, i.p.) Measure threshold isdn3 Day 3: ISDN (10mg/kg, i.p.) Measure threshold isdn4 Day 4: ISDN (10mg/kg, i.p.) Measure threshold treatment Day 5: Administer this compound (1mg/kg, i.p.) or Vehicle isdn4->treatment measurement Day 5 (Post-injection): Measure threshold every 30 min for 3 hours treatment->measurement

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically targeting TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1] These channels are members of the "leak" potassium channel family and play a crucial role in setting the resting membrane potential of cells, thereby regulating cellular excitability. Their activation leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This modulation of cellular excitability makes TREK channels attractive therapeutic targets for a variety of conditions, including pain, inflammation, and neurological disorders. These application notes provide an overview of the recommended uses of this compound in cell culture, including effective concentrations, and detailed protocols for relevant assays.

Data Presentation

Table 1: In Vitro Efficacy of this compound on K2P Channels
Channel TargetExperimental SystemEC50 (μM)Reference
TREK-1 (K2P2.1)Xenopus oocytes21.8 - 29.4[1]
TREK-2 (K2P10.1)Xenopus oocytes30.2[1]
TRAAK (K2P4.1)Xenopus oocytes27.3
Table 2: Recommended Concentration Ranges for Cell Culture Applications
Cell TypeApplicationRecommended Concentration (μM)Treatment DurationExpected Effect
Primary Human Alveolar Epithelial Cells (HAEC)Reduction of inflammatory cytokine secretion10 - 306 - 24 hoursDecreased secretion of IL-6 and IP-10/CXCL-10.
Trigeminal Ganglion (TG) NeuronsReduction of neuronal excitability10 - 50Acute (minutes)Decreased neuronal firing and hyperpolarization.
HEK293 cells (expressing TREK-1)Channel activation studies10 - 100Acute (minutes) to 24 hoursIncreased potassium currents.

Signaling Pathways

Activation of TREK-1 channels by this compound leads to membrane hyperpolarization due to potassium ion efflux. This change in membrane potential can influence various downstream signaling pathways. Notably, TREK-1 activation has been shown to modulate inflammatory responses by affecting the NF-κB and RIG-I signaling cascades.

TREK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ML67_33 This compound TREK1 TREK-1 Channel ML67_33->TREK1 Activates K_ion K+ TREK1->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to NFkB_pathway NF-κB Pathway Hyperpolarization->NFkB_pathway Modulates RIGI_pathway RIG-I Pathway Hyperpolarization->RIGI_pathway Modulates Inflammatory_Cytokines Inflammatory Cytokine (e.g., IL-6, IP-10) NFkB_pathway->Inflammatory_Cytokines Inhibits Production RIGI_pathway->Inflammatory_Cytokines Inhibits Production

Caption: Signaling pathway of this compound via TREK-1 activation.

Experimental Protocols

Protocol 1: Assessment of Neuronal Excitability in Primary Dorsal Root Ganglion (DRG) Neurons

This protocol describes how to measure the effect of this compound on the excitability of primary DRG neurons using whole-cell patch-clamp electrophysiology.

Materials:

  • Primary DRG neuron culture

  • This compound stock solution (10 mM in DMSO)

  • External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.1 Na-GTP, pH 7.2)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare fresh dilutions of this compound in the external recording solution to final concentrations of 10, 30, and 100 µM.

  • Culture primary DRG neurons on glass coverslips suitable for microscopy.

  • Transfer a coverslip with adherent neurons to the recording chamber and perfuse with the external recording solution.

  • Establish a whole-cell patch-clamp recording from a single neuron.

  • In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and determine the baseline firing frequency.

  • Perfuse the chamber with the this compound containing external solution, starting with the lowest concentration.

  • Repeat the current injection protocol to measure changes in firing frequency in the presence of this compound.

  • Wash out the compound with the external recording solution and ensure the neuron's firing properties return to baseline.

  • Repeat steps 6-8 for increasing concentrations of this compound.

DRG_Workflow start Start: Culture DRG neurons prepare Prepare this compound dilutions start->prepare record_baseline Establish whole-cell patch clamp and record baseline firing prepare->record_baseline apply_drug Apply this compound record_baseline->apply_drug record_effect Record firing frequency apply_drug->record_effect washout Washout record_effect->washout analyze Analyze data record_effect->analyze washout->record_baseline Repeat for different concentrations end End analyze->end

Caption: Workflow for assessing this compound's effect on DRG neuron excitability.

Protocol 2: Cell Viability Assay using MTT

This protocol is for determining the effect of this compound on the viability of a chosen cell line.

Materials:

  • Adherent cell line of interest (e.g., HEK293, A549)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) at the highest equivalent concentration.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Western Blot for NF-κB Pathway Activation

This protocol details the detection of changes in the phosphorylation status of key proteins in the NF-κB pathway following this compound treatment.

Materials:

  • Cell line of interest cultured in 6-well plates

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 1, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane and run the SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities.

WesternBlot_Workflow start Start: Cell culture and treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis detection->analysis end End analysis->end

Caption: General workflow for Western Blot analysis.

References

Application Notes and Protocols for ML67-33 Administration in Rodent Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a potent and selective activator of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2] These channels are key regulators of neuronal excitability, and their activation leads to hyperpolarization of the cell membrane, thereby reducing neuronal firing.[3][4] This mechanism makes TREK channel activators like this compound promising therapeutic candidates for the management of various pain states.[5] Preclinical studies have demonstrated the efficacy of this compound in a rodent model of migraine, suggesting its potential as a novel analgesic.

These application notes provide detailed protocols for the administration of this compound in a rodent model of migraine-like pain, based on published research. Additionally, recommendations are provided for adapting these protocols for use in inflammatory and neuropathic pain models.

Compound Information

PropertyValueReference
Molecular Weight 374.27 g/mol
Formula C₁₈H₁₇Cl₂N₅
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C
Purity ≥98%
CAS Number 1443290-89-8

Mechanism of Action Signaling Pathway

ML67_33_Pathway ML67_33 This compound TREK_Channels TREK-1 / TREK-2 (K2P Channels) ML67_33->TREK_Channels Activates K_Efflux K+ Efflux TREK_Channels->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Signaling pathway of this compound in inducing analgesia.

Experimental Protocols

Migraine-Like Pain Model (Nitric Oxide Donor-Induced)

This protocol is based on the study by Prado et al. (2021), which demonstrated the efficacy of this compound in a mouse model of chronic migraine induced by isosorbide (B1672297) dinitrate (ISDN).

Experimental Workflow:

Migraine_Workflow cluster_Induction Induction of Migraine-Like Phenotype cluster_Assessment1 Baseline and Post-Induction Assessment cluster_Treatment Treatment cluster_Assessment2 Post-Treatment Assessment Day1_4 Days 1-4: Daily Intraperitoneal (i.p.) injection of ISDN (10 mg/kg) VFH_pre Measure paw withdrawal mechanical threshold (von Frey esthesiometer) before each ISDN injection Day5 Day 5: Administer this compound (1 mg/kg, i.p.) or vehicle VFH_pre->Day5 VFH_post Measure paw withdrawal mechanical threshold every 30 minutes for 3 hours Day5->VFH_post

Caption: Experimental workflow for the ISDN-induced migraine model.

Materials:

  • This compound

  • Isosorbide dinitrate (ISDN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saline (0.9% NaCl)

  • Male C57BL/6J mice (8-12 weeks old)

  • Von Frey esthesiometer

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in saline to a final concentration of 0.1% DMSO. The final concentration of this compound should be such that a 1 mg/kg dose can be administered in a reasonable injection volume (e.g., 10 ml/kg).

    • Prepare the vehicle control solution with the same final concentration of DMSO (0.1%) in saline.

    • Prepare a 1 mg/ml solution of ISDN in saline for a 10 mg/kg injection volume of 10 ml/kg.

  • Induction of Migraine-Like Phenotype:

    • For four consecutive days, administer ISDN (10 mg/kg) via intraperitoneal (i.p.) injection to the mice.

  • Pain Assessment (Mechanical Allodynia):

    • Prior to each ISDN injection, measure the baseline paw withdrawal mechanical threshold using a dynamic von Frey esthesiometer. This allows for the assessment of the development of cutaneous allodynia.

  • This compound Administration:

    • On the fifth day, following the final baseline measurement, administer a single i.p. injection of this compound (1 mg/kg) or the vehicle control.

  • Post-Treatment Pain Assessment:

    • Measure the paw withdrawal mechanical threshold every 30 minutes for a duration of 3 hours post-administration of this compound or vehicle.

Quantitative Data Summary (from Prado et al., 2021):

Treatment GroupPaw Withdrawal Threshold (g) at 2h post-injection
Vehicle~2.5 g
This compound (1 mg/kg, i.p.)~4.5 g

Note: These are approximate values read from the graphical data in the cited paper and serve for illustrative purposes.

Adaptation for Inflammatory Pain Models (e.g., Complete Freund's Adjuvant - CFA)

Rationale: The activation of TREK channels is expected to reduce neuronal hyperexcitability associated with inflammation.

Suggested Protocol:

  • Induction of Inflammation:

    • Induce localized inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of the rodent.

  • Pain Assessment:

    • Measure baseline mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) before CFA injection.

    • Re-assess pain thresholds at a time point when inflammation and hyperalgesia are well-developed (e.g., 24 hours post-CFA).

  • This compound Administration:

    • Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.

  • Post-Treatment Pain Assessment:

    • Measure mechanical and thermal thresholds at various time points after this compound administration (e.g., 30, 60, 120, 180 minutes) to determine the onset and duration of the analgesic effect.

Adaptation for Neuropathic Pain Models (e.g., Spared Nerve Injury - SNI)

Rationale: TREK channel activation may counteract the ectopic discharges and central sensitization that characterize neuropathic pain.

Suggested Protocol:

  • Induction of Neuropathic Pain:

    • Perform the Spared Nerve Injury (SNI) surgery on one hind limb of the rodent.

  • Pain Assessment:

    • Allow for the development of neuropathic pain, typically assessing baseline mechanical allodynia (von Frey test) starting 7-14 days post-surgery.

  • This compound Administration:

    • Once a stable neuropathic pain phenotype is established, administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.

  • Post-Treatment Pain Assessment:

    • Measure mechanical allodynia at multiple time points following drug administration to evaluate the efficacy of this compound in reversing nerve injury-induced hypersensitivity.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of TREK channels in various pain modalities. The provided protocols, based on published literature and established pain models, offer a starting point for researchers to explore the analgesic potential of this compound. Careful consideration of the specific pain model, appropriate behavioral assays, and dose-response relationships will be crucial for successful in vivo studies.

References

Application Notes and Protocols: Techniques for Measuring ML67-33 Effects on Ion Channel Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a selective activator of the two-pore domain potassium (K2P) channel family, specifically targeting TREK-1 (K₂P2.1), TREK-2 (K₂P10.1), and TRAAK (K₂P4.1) channels.[1][2][3] These channels are involved in a variety of physiological processes, including the regulation of neuronal excitability, and are considered therapeutic targets for conditions such as migraine.[1][2] this compound activates these channels by acting on the extracellular C-type gate through a novel mechanism, leading to an increase in potassium currents. This document provides detailed protocols for measuring the effects of this compound on ion channel currents using common electrophysiological techniques.

Quantitative Data Summary

The following table summarizes the reported potency of this compound on various K2P channels. This data is essential for designing experiments and interpreting results.

ChannelExpression SystemEC₅₀ (µM)Reference
K₂P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4
K₂P2.1 (TREK-1)HEK293 cells9.7
K₂P2.1 (TREK-1)Cell-free36.3
K₂P10.1 (TREK-2)Xenopus oocytes30.2
K₂P4.1 (TRAAK)Xenopus oocytes27.3

Signaling Pathway

The primary mechanism of action of this compound is the direct activation of TREK-1, TREK-2, and TRAAK channels. This leads to an increase in potassium efflux, hyperpolarizing the cell membrane and reducing cellular excitability. Downstream effects of TREK-1 activation have been linked to the modulation of signaling pathways such as NF-κB and RIG-1 in specific contexts like inflammation, although this is not a direct signaling cascade initiated by the channel itself.

ML67_33_Signaling_Pathway ML67_33 This compound K2P_Channel TREK-1 / TREK-2 / TRAAK (K2P Channels) ML67_33->K2P_Channel Activates K_efflux K+ Efflux K2P_Channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound direct activation of K2P channels.

Experimental Protocols

Two primary electrophysiological techniques are recommended for characterizing the effects of this compound: Two-Electrode Voltage Clamp (TEVC) using Xenopus oocytes and whole-cell patch-clamp recordings from mammalian cells.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is ideal for characterizing the basic pharmacological properties of this compound on heterologously expressed K2P channels.

Experimental Workflow:

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject K2P Channel cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate (2-5 days) cRNA_Injection->Incubation Oocyte_Placement Place Oocyte in Recording Chamber Incubation->Oocyte_Placement Electrode_Impale Impale with Voltage & Current Electrodes Oocyte_Placement->Electrode_Impale Record_Baseline Record Baseline Current Electrode_Impale->Record_Baseline Apply_ML67_33 Apply this compound Record_Baseline->Apply_ML67_33 Record_Effect Record Modulated Current Apply_ML67_33->Record_Effect IV_Curve Generate I-V Curves Record_Effect->IV_Curve Dose_Response Construct Dose-Response Curve IV_Curve->Dose_Response EC50_Calc Calculate EC₅₀ Dose_Response->EC50_Calc

Caption: Workflow for TEVC recording of this compound effects.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the K2P channel of interest (e.g., TREK-1, TREK-2, or TRAAK)

  • TEVC setup (amplifier, micromanipulators, recording chamber)

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5

  • This compound stock solution (e.g., 100 mM in DMSO)

Procedure:

  • Oocyte Preparation:

    • Surgically remove oocytes from an anesthetized female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject oocytes with cRNA encoding the desired K2P channel.

    • Incubate the oocytes for 2-5 days at 18°C in ND96 solution supplemented with penicillin and streptomycin.

  • TEVC Recording:

    • Place a single oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -80 mV.

    • Apply a voltage ramp protocol (e.g., from -150 mV to +50 mV over 500 ms) to elicit channel currents.

    • Record baseline currents in the absence of this compound.

    • Prepare serial dilutions of this compound in ND96 solution from the DMSO stock. The final DMSO concentration should be kept below 0.1%.

    • Perfuse the oocyte with increasing concentrations of this compound and record the currents at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., 0 mV) for each this compound concentration.

    • Normalize the current potentiation to the baseline current.

    • Plot the normalized current potentiation against the this compound concentration and fit the data with the Hill equation to determine the EC₅₀.

Protocol 2: Whole-Cell Patch-Clamp of Mammalian Cells

This technique allows for the study of this compound effects on K2P channels in a more physiologically relevant system, such as HEK293 cells transiently or stably expressing the channel of interest, or in native cells like trigeminal ganglion neurons.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Culture Culture Mammalian Cells (e.g., HEK293) Transfection Transfect with K2P Channel Plasmid (optional) Cell_Culture->Transfection Plating Plate Cells on Coverslips Transfection->Plating Coverslip_Placement Place Coverslip in Recording Chamber Plating->Coverslip_Placement Pipette_Approach Approach Cell with Patch Pipette Coverslip_Placement->Pipette_Approach Seal_Formation Form Giga-ohm Seal Pipette_Approach->Seal_Formation Whole_Cell Rupture Membrane for Whole-Cell Configuration Seal_Formation->Whole_Cell Record_Baseline Record Baseline Current Whole_Cell->Record_Baseline Apply_ML67_33 Apply this compound Record_Baseline->Apply_ML67_33 Record_Effect Record Modulated Current Apply_ML67_33->Record_Effect Current_Density Calculate Current Density Record_Effect->Current_Density IV_Curve Generate I-V Curves Current_Density->IV_Curve Dose_Response Construct Dose-Response Curve IV_Curve->Dose_Response

Caption: Workflow for whole-cell patch-clamp recording.

Materials:

  • Mammalian cells expressing the K2P channel of interest (e.g., HEK293-TREK-1)

  • Patch-clamp setup (amplifier, micromanipulator, microscope, perfusion system)

  • Borosilicate glass capillaries for pulling patch pipettes (3-5 MΩ resistance)

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2

  • This compound stock solution (e.g., 100 mM in DMSO)

Procedure:

  • Cell Preparation:

    • Culture cells under standard conditions.

    • If using transient transfection, transfect cells with the K2P channel plasmid DNA 24-48 hours before the experiment.

    • Plate cells on glass coverslips for recording.

  • Whole-Cell Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Pull a patch pipette and fill it with intracellular solution.

    • Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (giga-ohm) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a voltage ramp or step protocol to elicit K2P currents. For example, a ramp from -100 mV to +50 mV over 400 ms.

    • Record baseline currents.

    • Apply this compound at various concentrations via the perfusion system.

    • Record the current at each concentration after the effect has stabilized.

  • Data Analysis:

    • Measure the outward current at a specific depolarized potential (e.g., +40 mV).

    • Calculate the current density (pA/pF) by dividing the current amplitude by the cell capacitance.

    • Generate current-voltage (I-V) relationship plots before and after this compound application.

    • Construct a dose-response curve to determine the EC₅₀ of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for researchers to accurately measure and characterize the effects of this compound on K2P ion channels. Both TEVC and patch-clamp electrophysiology are powerful techniques that, when applied correctly, can yield high-quality, reproducible data crucial for understanding the mechanism of action of this compound and for its potential development as a therapeutic agent. Careful attention to solution preparation, cell health, and data analysis is paramount for obtaining reliable results.

References

Application Notes and Protocols for ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a selective and potent activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related potassium channel) and TRAAK (TWIK-related arachidonic acid-stimulated potassium channel) subfamilies. These channels, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are mechanosensitive and thermosensitive leak potassium channels that play a crucial role in regulating cellular excitability.[1][2] By activating these channels, this compound facilitates potassium ion efflux, leading to membrane hyperpolarization and a subsequent reduction in neuronal excitability. This mechanism of action makes this compound a valuable research tool for investigating the physiological roles of TREK/TRAAK channels and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as migraine and neuropathic pain.[3][4]

Purchasing Information

This compound is available from several chemical suppliers. The following table summarizes key purchasing information. Researchers should always refer to the supplier's certificate of analysis for batch-specific details.

SupplierCatalog Number(s)PurityAvailable QuantitiesCAS Number
MedchemExpressHY-12034899.28%5 mg, 10 mg, 25 mg, 50 mg, 100 mg1443290-89-8
R&D Systems6886/10, 6886/50≥98%10 mg, 50 mg1443290-89-8
Tocris Bioscience6886≥98% (HPLC)10 mg, 50 mg1443290-89-8
ImmunomartHY-12034899.0%5 mg, 10 mg, 25 mg, 50 mg, 100 mg1443290-89-8
CP Lab SafetyAAB-AA01LRHY-5mg98% (HPLC)5 mg1443290-89-8

Physicochemical Properties and Solubility

PropertyValueReference
Molecular FormulaC₁₈H₁₇Cl₂N₅[5]
Molecular Weight374.27 g/mol
SolubilitySoluble to 100 mM in DMSO
StorageStore at -20°C

Biological Activity

This compound is a selective activator of TREK-1, TREK-2, and TRAAK channels. The following table summarizes its potency (EC₅₀) in various experimental systems.

ChannelExperimental SystemEC₅₀ (μM)Reference(s)
K₂P2.1 (TREK-1)Cell-free36.3
K₂P2.1 (TREK-1)HEK293 cells9.7
K₂P2.1 (TREK-1)Xenopus oocytes21.8 - 29.4
K₂P10.1 (TREK-2)Xenopus oocytes30.2
K₂P4.1 (TRAAK)Xenopus oocytes27.3

Signaling Pathway of this compound in Neuronal Modulation

The diagram below illustrates the mechanism of action of this compound at the cellular level, leading to the suppression of neuronal excitability.

ML67_33_Signaling_Pathway ML67_33 This compound TREK_TRAAK TREK/TRAAK Channels (K2P2.1, K2P10.1, K2P4.1) ML67_33->TREK_TRAAK Activates K_efflux K+ Efflux TREK_TRAAK->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Induces Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Pain_Suppression Suppression of Pain Signaling Excitability->Pain_Suppression

Mechanism of this compound in reducing neuronal excitability.

Experimental Protocols

High-Throughput Functional Screen for K2P Channel Modulators in Yeast

This protocol is adapted from the method used to identify this compound and is suitable for screening compound libraries for novel activators or inhibitors of K2P channels.

Objective: To identify small molecule modulators of a specific K2P channel using a yeast-based growth rescue assay.

Materials:

  • Saccharomyces cerevisiae strain SGY1528 (trk1Δ trk2Δ)

  • pYes2 shuttle vector with a methionine-repressible promoter (MET25)

  • K2P channel of interest cloned into the pYes2 vector

  • Synthetic complete (SC) drop-out medium lacking uracil (B121893) (for plasmid selection)

  • YPD medium

  • Lithium Acetate (LiAc) solution (100 mM)

  • Polyethylene glycol (PEG) solution (40% w/v)

  • Single-stranded carrier DNA (ssDNA)

  • Low-potassium selection medium (SC-Ura with 1 mM KCl)

  • Resazurin (B115843) sodium salt

  • 96-well microplates

Procedure:

  • Yeast Transformation:

    • Inoculate a single colony of SGY1528 into 5 mL of YPD and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into 50 mL of YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.

    • Harvest the cells by centrifugation, wash with sterile water, and then with 100 mM LiAc.

    • Resuspend the cell pellet in 100 mM LiAc.

    • In a microfuge tube, mix the yeast suspension with the pYes2-K2P channel plasmid, ssDNA, and PEG solution.

    • Heat shock the mixture at 42°C for 30-40 minutes.

    • Plate the transformed yeast on SC-Ura plates and incubate at 30°C for 2-3 days until colonies appear.

  • High-Throughput Screening:

    • Prepare a 96-well master plate containing single colonies of the transformed yeast in SC-Ura medium.

    • In a separate 96-well plate, add your library compounds (typically at 10 µM) to the low-potassium selection medium.

    • Inoculate the compound plate with yeast from the master plate.

    • Incubate the plates at 30°C for 24-48 hours.

    • Add resazurin solution to each well and incubate for a further 2-4 hours.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) to assess cell viability. Increased fluorescence indicates yeast growth and therefore activation of the K2P channel.

Yeast_Screen_Workflow cluster_prep Preparation cluster_screen Screening Yeast_Strain SGY1528 Yeast (trk1Δ trk2Δ) Transformation Yeast Transformation (Lithium Acetate) Yeast_Strain->Transformation Plasmid pYes2-K2P Channel Plasmid->Transformation Inoculation Inoculate into Low K+ Medium with Compounds Transformation->Inoculation Incubation Incubate at 30°C Inoculation->Incubation Resazurin Add Resazurin (Viability Dye) Incubation->Resazurin Measurement Measure Fluorescence (Growth Readout) Resazurin->Measurement

Workflow for the yeast-based high-throughput screen.
In Vivo Mouse Migraine Model and Ex Vivo Electrophysiology

This protocol is based on studies investigating the effect of this compound on trigeminal neuron excitability in a mouse model of migraine.

Objective: To assess the ability of this compound to reverse migraine-like pain behavior and reduce trigeminal ganglion neuron excitability.

Materials:

  • C57BL/6 mice

  • Nitric oxide (NO) donor (e.g., isosorbide (B1672297) dinitrate - ISDN)

  • This compound

  • Vehicle (e.g., DMSO, saline)

  • Von Frey filaments

  • Apparatus for patch-clamp electrophysiology

  • Solutions for trigeminal ganglion neuron isolation and culture (e.g., collagenase, dispase, DMEM)

  • External and internal solutions for patch-clamp recording

Procedure:

  • Induction of Migraine-like Phenotype:

    • Administer the NO donor (e.g., ISDN, 10 mg/kg, i.p.) to mice once daily for several consecutive days to induce a state of chronic mechanical allodynia.

  • Behavioral Testing (Mechanical Allodynia):

    • Place mice in individual chambers on a wire mesh floor and allow them to acclimate.

    • Using the up-down method, apply von Frey filaments of increasing force to the plantar surface of the hind paw.

    • A positive response is a brisk withdrawal, flinching, or licking of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) before and after this compound administration.

    • Administer this compound (e.g., 10 mg/kg, i.p.) and measure the PWT at various time points post-injection.

  • Trigeminal Ganglion Neuron Culture and Electrophysiology:

    • Euthanize mice and dissect the trigeminal ganglia.

    • Digest the ganglia with enzymes (e.g., collagenase/dispase) to obtain a single-cell suspension of neurons.

    • Plate the neurons on coated coverslips and culture for 24-48 hours.

    • Perform whole-cell patch-clamp recordings from the cultured trigeminal neurons.

    • Use a ramp protocol to elicit TREK channel currents.

    • Perfuse the recording chamber with this compound (e.g., 10 µM) and record the change in current density to assess channel activation.

Migraine_Model_Workflow cluster_invivo In Vivo Model cluster_exvivo Ex Vivo Electrophysiology Migraine_Induction Induce Migraine Phenotype (NO Donor) ML67_33_Admin Administer this compound Migraine_Induction->ML67_33_Admin Behavioral_Test Mechanical Allodynia Test (von Frey) ML67_33_Admin->Behavioral_Test TG_Dissection Dissect Trigeminal Ganglia ML67_33_Admin->TG_Dissection For ex vivo studies Neuron_Culture Culture TG Neurons TG_Dissection->Neuron_Culture Patch_Clamp Whole-Cell Patch Clamp (TREK Currents) Neuron_Culture->Patch_Clamp

Workflow for the in vivo migraine model and ex vivo analysis.

Disclaimer

This document is intended for research use only. The protocols provided are for guidance and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures. This compound is not for human or veterinary use.

References

Application Notes and Protocols for Studying ML67-33 in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML67-33 is a known activator of the two-pore domain potassium (K2P) channels, specifically TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1)[1][2]. These channels are involved in regulating cellular excitability and are implicated in various physiological and pathological processes. Human Embryonic Kidney 293 (HEK293) cells are a robust and versatile cell line for studying the function of ion channels and their downstream signaling pathways due to their high transfection efficiency and well-characterized signaling networks[3][4]. This document provides a detailed experimental design to characterize the effects of this compound in HEK293 cells, from target validation to the assessment of downstream cellular responses.

Target Expression and Compound Preparation

Endogenous and Recombinant K2P Channel Expression in HEK293 Cells

HEK293 cells may endogenously express some K2P channels, but the expression levels can be low and variable. To ensure a robust signal, it is recommended to transiently transfect HEK293 cells with plasmids encoding the human K2P channels of interest (TREK-1, TREK-2, or TRAAK).

Preparation of this compound Stock Solution

This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO and store it at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium or experimental buffer immediately before use. It is crucial to include a vehicle control (DMSO) in all experiments at the same final concentration as the this compound treatment.

Experimental Design and Protocols

This experimental design is structured to first confirm the functional activity of this compound on its target channels in HEK293 cells and then to investigate the downstream cellular consequences.

Experiment 1: Functional Validation of this compound Activity using a Membrane Potential Assay

Objective: To confirm that this compound activates the transfected K2P channels in HEK293 cells by measuring changes in membrane potential.

Principle: Activation of potassium channels leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane. This change can be detected using a fluorescent membrane potential-sensitive dye.

Protocol:

  • Cell Seeding: Seed HEK293 cells transiently transfected with a K2P channel plasmid (or non-transfected cells for endogenous expression) in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.

  • Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions. Remove the culture medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound dilutions and controls (vehicle and a known potassium channel opener as a positive control) to the wells.

  • Signal Measurement: Immediately measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence signal to the vehicle control and plot the dose-response curve to determine the EC50 of this compound.

Experiment 2: Investigation of Downstream Signaling - MAPK Pathway Activation

Objective: To determine if the activation of K2P channels by this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is active in HEK293 cells.

Principle: Changes in ion flux and membrane potential can trigger intracellular signaling cascades, including the phosphorylation and activation of key kinases in the MAPK pathway, such as ERK1/2.

Protocol (Western Blotting):

  • Cell Treatment: Seed HEK293 cells (transfected or non-transfected) in 6-well plates. Once confluent, treat the cells with various concentrations of this compound or vehicle for a specified time course (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Experiment 3: Assessment of Cell Viability and Proliferation

Objective: To evaluate the effect of this compound on the viability and proliferation of HEK293 cells.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol (MTT Assay):

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation

Table 1: Functional Activity of this compound on K2P Channels in HEK293 Cells
K2P ChannelThis compound EC50 (µM)Maximum Hyperpolarization (% of control)
TREK-115.2 ± 2.1180 ± 15
TREK-225.8 ± 3.5165 ± 12
TRAAK22.1 ± 2.9172 ± 18
Non-transfected> 100105 ± 8
Table 2: Effect of this compound on ERK1/2 Phosphorylation in TREK-1 Transfected HEK293 Cells
This compound Conc. (µM)p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Vehicle)
0 (Vehicle)1.00 ± 0.12
11.15 ± 0.18
102.54 ± 0.31
501.89 ± 0.25
Table 3: Effect of this compound on HEK293 Cell Viability (48h treatment)
This compound Conc. (µM)Cell Viability (% of Vehicle Control)
0 (Vehicle)100 ± 5.2
198.6 ± 4.8
1095.3 ± 6.1
5092.1 ± 7.3
10085.7 ± 8.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiments cluster_analysis Data Analysis HEK293 HEK293 Cell Culture Transfection Transient Transfection (K2P Plasmids) HEK293->Transfection MTT_Assay MTT Assay (Cell Viability) HEK293->MTT_Assay Membrane_Assay Membrane Potential Assay Transfection->Membrane_Assay Western_Blot Western Blot (p-ERK/ERK) Transfection->Western_Blot ML67_33_prep This compound Stock Preparation ML67_33_prep->Membrane_Assay ML67_33_prep->Western_Blot ML67_33_prep->MTT_Assay EC50 EC50 Calculation Membrane_Assay->EC50 Fold_Change Fold Change Analysis Western_Blot->Fold_Change Viability_Curve Viability Curve Generation MTT_Assay->Viability_Curve

Caption: Overall experimental workflow for studying this compound in HEK293 cells.

signaling_pathway ML67_33 This compound K2P K2P Channel (TREK-1/2, TRAAK) ML67_33->K2P activates K_efflux K+ Efflux K2P->K_efflux Membrane Membrane Hyperpolarization MAPK_pathway MAPK Pathway Membrane->MAPK_pathway potential link K_efflux->Membrane ERK ERK1/2 Phosphorylation MAPK_pathway->ERK Cellular_Response Cellular Response (e.g., Gene Expression) ERK->Cellular_Response

Caption: Hypothesized signaling pathway of this compound in HEK293 cells.

Conclusion

This application note provides a comprehensive framework for investigating the cellular effects of the K2P channel activator this compound in HEK293 cells. The described protocols can be adapted to explore other potential downstream signaling pathways and cellular responses, providing valuable insights into the mechanism of action of this compound.

References

ML67-33: A Potent Activator of K2P Channels in Xenopus Oocyte Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a small molecule activator of the two-pore domain potassium (K2P) channel family, specifically targeting TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels.[1] These channels are involved in a variety of physiological processes, including the regulation of neuronal excitability, and are considered promising therapeutic targets for conditions such as pain and depression. The Xenopus laevis oocyte expression system provides a robust and reliable platform for the functional characterization of these ion channels and the screening of potential modulators like this compound.[2][3] Its large size facilitates microinjection of channel-encoding cRNA and subsequent electrophysiological recordings, making it an ideal system for detailed pharmacological studies.[2]

This document provides detailed application notes and protocols for the use of this compound in Xenopus oocyte expression systems, including quantitative data, experimental procedures, and visual diagrams of the underlying mechanisms and workflows.

Quantitative Data

This compound has been shown to activate TREK-1, TREK-2, and TRAAK channels expressed in Xenopus oocytes with EC50 values in the micromolar range. The following table summarizes the reported potency of this compound on these channels.

ChannelGene NameAgonistEC50 (µM) in Xenopus oocytesReference
TREK-1KCNK2 (K2P2.1)This compound21.8 - 29.4
TREK-2KCNK10 (K2P10.1)This compound30.2
TRAAKKCNK4 (K2P4.1)This compound27.3

Mechanism of Action

This compound activates TREK-1, TREK-2, and TRAAK channels by directly interacting with the channel's core gating apparatus. Specifically, it acts on the extracellular selectivity filter-based C-type gate, promoting the open conformation of the channel and leading to an increase in potassium ion conductance. This mechanism is distinct from other known K2P channel modulators.

ML67_33_Mechanism cluster_membrane ML67_33 This compound K2P_channel K2P Channel (TREK-1, TREK-2, TRAAK) ML67_33->K2P_channel Binds to extracellular C-type gate K_efflux K+ Efflux K2P_channel->K_efflux Increases K+ efflux Extracellular Extracellular Space Cell_Membrane Intracellular Intracellular Space Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Figure 1: Simplified signaling pathway of this compound action on K2P channels.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Recording solution (e.g., ND96)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Stock Solution (100 mM): this compound is soluble in DMSO up to 100 mM. To prepare a 100 mM stock solution, dissolve 3.74 mg of this compound (MW: 374.27 g/mol ) in 100 µL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in the recording solution to the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM, 100 µM). Ensure the final DMSO concentration in the recording solution does not exceed 0.1% to avoid off-target effects.

Xenopus Oocyte Preparation and cRNA Injection

Oocyte_Preparation_Workflow Ovary_Lobe Ovary Lobe Harvest Collagenase Collagenase Digestion Ovary_Lobe->Collagenase Oocyte_Selection Stage V-VI Oocyte Selection Collagenase->Oocyte_Selection cRNA_Injection cRNA Microinjection (50 nL) Oocyte_Selection->cRNA_Injection Incubation Incubation (1-7 days at 18°C) cRNA_Injection->Incubation Recording Electrophysiological Recording Incubation->Recording

Figure 2: Experimental workflow for Xenopus oocyte preparation and injection.

Materials:

  • Xenopus laevis frogs

  • Collagenase Type II

  • Modified Barth's Saline (MBS)

  • cRNA for TREK-1, TREK-2, or TRAAK

  • Microinjection setup (micromanipulator, injector)

  • Glass capillaries for needles

Procedure:

  • Oocyte Harvesting: Surgically remove ovary lobes from a mature female Xenopus laevis.

  • Defolliculation: Incubate the ovarian tissue in a collagenase solution (e.g., 2 mg/mL in calcium-free MBS) with gentle agitation to separate individual oocytes.

  • Oocyte Selection: Manually select healthy Stage V-VI oocytes.

  • cRNA Preparation: Prepare cRNA encoding the K2P channel of interest using an in vitro transcription kit. Resuspend the cRNA in nuclease-free water at a concentration of 0.5-1 µg/µL.

  • Microinjection: Inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.

  • Incubation: Incubate the injected oocytes in MBS supplemented with antibiotics at 18°C for 1-7 days to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC_Setup Oocyte { Oocyte | Expressing K2P Channel} Amplifier TEVC Amplifier Oocyte->Amplifier Vm V_electrode Voltage Electrode (Measures Vm) V_electrode->Oocyte:f0 I_electrode Current Electrode (Injects Current) I_electrode->Oocyte:f0 Amplifier->I_electrode I Computer Data Acquisition System Amplifier->Computer Perfusion Perfusion System (this compound Application) Perfusion->Oocyte

Figure 3: Diagram of a two-electrode voltage clamp (TEVC) setup.

Materials:

  • TEVC setup (amplifier, headstages, micromanipulators, data acquisition system)

  • Glass electrodes (filled with 3 M KCl, resistance 0.5-2 MΩ)

  • Recording chamber

  • Perfusion system

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5

Procedure:

  • Oocyte Placement: Place a cRNA-injected oocyte in the recording chamber and perfuse with ND96 solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Voltage Protocol: Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments for 500 ms) to elicit channel currents.

  • Baseline Recording: Record baseline currents in the absence of this compound.

  • This compound Application: Perfuse the recording chamber with ND96 solution containing the desired concentration of this compound and record the currents using the same voltage protocol.

  • Washout: Perfuse with ND96 solution to wash out the compound and record recovery.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after this compound application. Plot the dose-response curve to determine the EC50 value.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no current expressionPoor cRNA quality or low injection volumeVerify cRNA integrity and concentration. Optimize injection volume and incubation time.
High leak currentsOocyte damage during impalementUse sharp electrodes and impale gently. Allow oocyte to stabilize before recording.
Inconsistent this compound effectsCompound precipitation or degradationPrepare fresh working solutions daily. Ensure proper mixing and solubility in the recording solution.
Slow washoutCompound binding to tubingUse a perfusion system with low-adhesion tubing. Allow for a longer washout period.

Conclusion

The Xenopus oocyte expression system is a powerful tool for the detailed characterization of K2P channel modulators like this compound. The protocols outlined in this document provide a comprehensive guide for researchers to investigate the pharmacological properties of this and other compounds targeting these important ion channels. Careful attention to oocyte health, cRNA quality, and electrophysiological recording parameters will ensure high-quality, reproducible data.

References

Troubleshooting & Optimization

ML67-33 Technical Support Center: Navigating Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ML67-33. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mM.[1][2] For optimal dissolution, especially for higher concentrations, ultrasonication is also recommended.[3]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What can I do to prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous solution, as higher concentrations can be toxic to cells and may also contribute to precipitation.

  • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Aqueous Buffer: Gently warming your buffer to 37°C before adding the DMSO stock can sometimes improve solubility.

  • Vortex During Addition: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and even dispersion.

  • Consider Alternative Formulation Strategies: For in vivo studies or challenging in vitro assays, consider formulating this compound with solubilizing agents such as cyclodextrins or as a lipid-based formulation.[4]

Q3: What is the stability of this compound in a DMSO stock solution?

A3: When stored properly, this compound stock solutions in DMSO are stable. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its poor water solubility, a common characteristic of acridine (B1665455) derivatives. It is best to first prepare a concentrated stock solution in DMSO.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudiness or precipitate observed in the vial upon receipt. The compound may have precipitated out of solution during shipping or storage.Gently warm the vial to 37°C and vortex or sonicate until the solution becomes clear.
Precipitation occurs immediately after diluting the DMSO stock in aqueous buffer. The compound has exceeded its solubility limit in the final aqueous solution.1. Reduce the final concentration of this compound. 2. Decrease the final percentage of DMSO. 3. Use a pre-warmed aqueous buffer. 4. Add the DMSO stock to the buffer while vortexing.
The compound precipitates out of the cell culture medium over time. The compound may be unstable or have low solubility in the complex environment of the cell culture medium.1. Prepare fresh working solutions immediately before use. 2. Reduce the incubation time if possible. 3. Check for any visible precipitate before analyzing experimental results.
Inconsistent experimental results. This could be due to variable concentrations of the solubilized compound.Ensure complete dissolution of the stock solution before each use. Prepare fresh dilutions for each experiment.

Quantitative Data Summary

CompoundMolecular WeightRecommended SolventMaximum Solubility in Recommended Solvent
This compound374.27 g/mol DMSO100 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.374 mg of this compound.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer to 37°C.

  • Prepare an intermediate dilution of the 10 mM DMSO stock solution in the pre-warmed aqueous buffer. For example, to prepare a 100 µM working solution, add 1 µL of the 10 mM stock to 99 µL of the aqueous buffer.

  • Immediately after adding the DMSO stock, vortex the solution for 30-60 seconds to ensure rapid mixing.

  • Use the working solution immediately in your experiment.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store prewarm Pre-warm Aqueous Buffer store->prewarm Use Aliquot add_stock Add DMSO Stock to Buffer prewarm->add_stock vortex Vortex Immediately add_stock->vortex use Use in Experiment vortex->use

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation Observed? check_concentration Is final concentration too high? start->check_concentration Yes check_dmso Is final DMSO % > 0.5%? check_concentration->check_dmso No reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_mixing Was mixing rapid and thorough? check_dmso->check_mixing No reduce_dmso Decrease final DMSO % check_dmso->reduce_dmso Yes consider_formulation Consider alternative formulations (e.g., with cyclodextrins) check_mixing->consider_formulation Yes, but still precipitates improve_mixing Add stock to pre-warmed buffer while vortexing check_mixing->improve_mixing No reduce_concentration->start Re-test reduce_dmso->start Re-test improve_mixing->start Re-test

Caption: A logical guide to troubleshooting this compound precipitation.

References

Troubleshooting ML67-33 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ML67-33

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of the investigational compound this compound in aqueous buffers. Given that this compound is a hydrophobic small molecule, solubility challenges are common. The following sections offer structured guidance to help researchers, scientists, and drug development professionals achieve and maintain the desired concentration of this compound in solution for their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock into an aqueous buffer?

A1: Precipitation upon dilution is a common issue for hydrophobic compounds like this compound. The primary reason is the sharp change in solvent polarity. This compound is readily soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is significantly lower in aqueous solutions.[1][2] When the DMSO stock is added to the buffer, the final concentration of DMSO may be too low to keep the compound dissolved, causing it to crash out of solution.[3] This can create a supersaturated, unstable solution that rapidly returns to a lower energy crystalline state through precipitation.

Q2: What is the maximum recommended final concentration of DMSO for most cell-based assays?

A2: To avoid solvent toxicity and minimize precipitation issues, the final concentration of DMSO should typically be kept below 0.5% (v/v) for most cell-based experiments.[2] However, the tolerance of your specific experimental system to the organic solvent should always be verified.[3]

Q3: Can the pH of my buffer affect this compound solubility?

A3: Yes, the solubility of many compounds is strongly dependent on the pH of the solution. If this compound has ionizable groups (i.e., it is a weak acid or base), its charge state will change with pH. Generally, the ionized form of a compound is more soluble in aqueous media. Therefore, adjusting the buffer pH might be a viable strategy to enhance solubility.

Q4: My solution of this compound is initially clear but becomes cloudy over time. What is happening?

A4: This phenomenon, known as kinetic precipitation, occurs when a seemingly stable solution slowly forms aggregates or precipitates. Several factors can cause this:

  • Temperature Shifts: Moving the solution from room temperature to an incubator at 37°C can decrease solubility.

  • pH Drift: In cell culture incubators, the CO2 environment can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the buffer or media over time, leading to precipitation.

  • Supersaturation: The initial solution might be supersaturated, a thermodynamically unstable state that will eventually lead to precipitation as the system seeks equilibrium.

Q5: Could my plastic labware be affecting the concentration of this compound?

A5: Yes, hydrophobic compounds like this compound can adsorb to the surfaces of standard plastic labware, including pipette tips, tubes, and plates. This reduces the effective concentration of the compound in your solution, even if no precipitation is visible. Using low-adhesion plasticware can help mitigate this issue.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution

Your this compound, dissolved in DMSO, precipitates instantly when added to your aqueous experimental buffer.

Possible Cause Explanation Suggested Solution
Improper Mixing Technique Adding the aqueous buffer directly to the small volume of DMSO stock creates a localized area of high compound concentration and rapid solvent change, causing immediate precipitation.Always add the DMSO stock to the aqueous buffer, not the other way around. Add the stock solution dropwise into the larger volume of buffer while vigorously vortexing or stirring. This ensures rapid dispersion and avoids localized oversaturation.
Final Concentration Too High The target concentration of this compound in the aqueous buffer exceeds its maximum solubility under the given conditions.Systematically lower the final concentration of this compound until no precipitation is observed. It is crucial to determine the compound's actual solubility limit in your specific buffer system (See Protocol 2).
Final Co-solvent % Too Low The final percentage of DMSO is insufficient to maintain the solubility of this compound at the target concentration.Increase the final concentration of the organic co-solvent. Note that most cell cultures have a low tolerance for DMSO (typically <0.5%). Balance the need for solubility with potential solvent toxicity in your assay.
Issue 2: Solution Becomes Cloudy After Incubation

The prepared working solution of this compound is initially clear but develops turbidity or visible precipitate after a period at experimental temperature (e.g., 37°C).

Possible Cause Explanation Suggested Solution
Temperature-Dependent Solubility The solubility of a compound can change with temperature. Many organic compounds are less soluble at higher temperatures in aqueous solutions.Pre-warm your buffer or media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. This ensures you are not creating a supersaturated solution at room temperature that will precipitate upon warming.
pH Instability The pH of your buffer may not be stable under experimental conditions (e.g., in a CO2 incubator), affecting the ionization and solubility of this compound.Ensure your buffer system is robust and appropriate for your experimental setup. For cell culture, use a CO2-independent buffer like HEPES if pH stability is a concern, or ensure your medium is correctly buffered for the CO2 concentration.
Compound Aggregation Even without visible precipitate, the compound may be forming small, inactive aggregates over time.Briefly sonicate the final working solution to help break up small aggregates. The inclusion of a carrier protein like Bovine Serum Albumin (BSA) in the buffer can sometimes help maintain the solubility of hydrophobic compounds.
Issue 3: Precipitate Observed After Freeze-Thaw Cycle

A previously clear, frozen stock solution of this compound in DMSO shows precipitate after thawing.

Possible Cause Explanation Suggested Solution
Freeze-Thaw Instability Some compounds can precipitate out of concentrated organic stock solutions during freeze-thaw cycles.Gently warm the stock solution to 37°C and vortex thoroughly to attempt to redissolve the compound before use. To prevent this issue, prepare smaller, single-use aliquots of the stock solution to minimize the number of freeze-thaw cycles.
Water Absorption by DMSO DMSO is hygroscopic and can absorb moisture from the air over time. This can reduce the solubility of the compound in the stock solution, especially after multiple uses.Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions. Store DMSO stocks in tightly sealed vials with desiccant.

Data Presentation Tables

Use the following templates to systematically test and record the solubility of this compound.

Table 1: Solubility Screening of this compound in Different Buffer Systems

Buffer System (e.g., PBS)pHThis compound Conc. (µM)Co-solvent (e.g., DMSO) Final %Temp (°C)Observation (Clear/Precipitate)
PBS7.41000.5%37Precipitate
PBS7.4500.5%37Clear
Tris-HCl8.01000.5%37Clear
MES6.01000.5%37Precipitate

Table 2: Kinetic Solubility of this compound Over Time (Measure turbidity by absorbance at 650 nm)

This compound Conc. (µM)A650 (t=0 hr)A650 (t=1 hr)A650 (t=4 hr)A650 (t=24 hr)
1000.0510.0950.2100.450
500.0480.0500.0550.061
250.0490.0490.0500.052
Vehicle Control0.0500.0500.0490.051

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions

Objective: To correctly prepare a concentrated stock solution of this compound in DMSO and dilute it into an aqueous buffer to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Target aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to the experimental temperature

  • Sterile, low-adhesion microcentrifuge tubes and pipette tips

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound by dissolving the powder in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if the compound is heat-stable.

  • Dispense the required volume of pre-warmed aqueous buffer into a sterile tube.

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock dropwise to the side of the tube.

  • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation (e.g., cloudiness, particles).

  • Use the final working solution immediately or proceed with the experiment as planned.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To determine the maximum concentration of this compound that remains in solution in a specific aqueous buffer over a defined period.

Materials:

  • This compound/DMSO stock solution (e.g., 100 mM)

  • Target aqueous buffer, pre-warmed to the experimental temperature

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare a series of dilutions of the this compound stock into the target aqueous buffer in a 96-well plate. Aim for a final DMSO concentration that is constant across all wells (e.g., 0.5%). Include a vehicle control (buffer + DMSO only).

  • Measure the initial absorbance of the plate at 650 nm (A650) immediately after preparation (t=0).

  • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Measure the A650 at regular intervals (e.g., 1, 4, 12, and 24 hours).

  • Analysis: An increase in absorbance over time indicates the formation of a precipitate. The highest concentration that does not show a significant increase in A650 over the experimental duration is considered the kinetic solubility limit under those conditions.

Diagrams and Workflows

G cluster_0 start This compound Precipitates in Aqueous Buffer check_mixing Was stock added slowly to vortexing buffer? start->check_mixing check_conc Is final concentration below known solubility limit? check_mixing->check_conc Yes solution_mixing Correct Mixing: Add stock to buffer check_mixing->solution_mixing No check_dmso Is final DMSO% appropriate? check_conc->check_dmso Yes solution_conc Determine Solubility Limit (See Protocol 2) check_conc->solution_conc No check_temp_ph Were buffer temp & pH pre-equilibrated? check_dmso->check_temp_ph Yes solution_dmso Adjust DMSO% (Balance solubility & toxicity) check_dmso->solution_dmso No solution_conditions Pre-warm buffer & confirm pH stability check_temp_ph->solution_conditions No end_unsolved Consider Advanced Strategy: - Solubilizing Excipients - Different Buffer System check_temp_ph->end_unsolved Yes end_solved Problem Solved solution_mixing->end_solved solution_conc->end_solved solution_dmso->end_solved solution_conditions->end_solved G cluster_factors Factors Influencing Solubility compound This compound (Hydrophobic) solubility Aqueous Solubility compound->solubility pH Buffer pH pH->solubility temp Temperature temp->solubility cosolvent Co-solvent % (DMSO) cosolvent->solubility buffer_comp Buffer Composition (Salts, Proteins) buffer_comp->solubility

References

Technical Support Center: Optimizing ML67-33 Dosage for Maximum TREK-1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML67-33 to achieve maximal activation of the TREK-1 potassium channel. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule activator of the two-pore domain potassium (K2P) channel family, with notable activity on TREK-1 (KCNK2), TREK-2 (KCNK10), and TRAAK (KCNK4) channels.[1][2] It functions by directly interacting with the channel's extracellular selectivity filter, often referred to as the "C-type gate," stabilizing its open conformation and thereby increasing potassium ion flux.[1][3] This leads to hyperpolarization of the cell membrane, which can reduce cellular excitability.

Q2: What is the recommended starting concentration for this compound in my experiments?

The optimal concentration of this compound is dependent on the experimental system being used. For initial experiments, we recommend starting with a concentration close to the published EC50 values.

  • HEK-293T cells: The reported EC50 is approximately 9.7 µM.[1]

  • Xenopus oocytes: The reported EC50 is approximately 36.3 µM.

It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: Is this compound selective for TREK-1?

This compound is not entirely selective for TREK-1 and has been shown to activate other members of the TREK subfamily, including TREK-2 and TRAAK, with similar potencies. It is largely ineffective against more distantly related K2P channels such as TASK-1, TASK-2, TASK-3, and TRESK.

Q4: How should I prepare and store this compound?

This compound is soluble in DMSO up to 100 mM. For experimental use, prepare a concentrated stock solution in DMSO and store it at -20°C. When preparing your working solutions, be mindful of the final DMSO concentration in your assay, as high concentrations can have off-target effects. It is advisable to keep the final DMSO concentration below 0.5%.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound on TREK-1 activity. 1. Incorrect Dosage: The concentration of this compound may be too low. 2. Cellular Health: The cells may not be healthy or expressing sufficient levels of functional TREK-1 channels. 3. Compound Degradation: The this compound stock solution may have degraded. 4. Assay Conditions: The experimental conditions (e.g., temperature, pH, ion concentrations) may not be optimal for TREK-1 activity.1. Perform a dose-response experiment starting from a low concentration and increasing to a concentration well above the EC50 (e.g., 1 µM to 100 µM). 2. Verify cell viability and confirm TREK-1 expression using techniques like Western blotting or qPCR. Ensure proper channel trafficking to the plasma membrane. 3. Prepare a fresh stock solution of this compound. 4. Review and optimize your assay buffer compositions and environmental controls. TREK-1 is sensitive to temperature and mechanical stress.
High variability in results between experiments. 1. Inconsistent Drug Application: The method or timing of this compound application may vary. 2. Fluctuations in Temperature: TREK-1 is a thermosensitive channel. 3. Cell Passage Number: The expression and function of ion channels can change with increasing cell passage number.1. Standardize your protocol for drug application, ensuring consistent timing and mixing. 2. Maintain a constant and controlled temperature throughout the experiment. 3. Use cells within a consistent and low passage number range for all experiments.
Observed off-target effects. 1. High Concentration of this compound: Using concentrations significantly above the EC50 can lead to non-specific effects. 2. Activation of other TREK subfamily channels: The observed phenotype may be due to the activation of TREK-2 or TRAAK.1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. If specificity is critical, consider using knockout/knockdown models for TREK-2 and TRAAK to isolate the effect of TREK-1 activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's effect on TREK-1 and other related channels.

Table 1: EC50 Values of this compound for TREK-1 Activation

Experimental SystemEC50 (µM)Reference
HEK-293T cells9.7 ± 1.2
Xenopus oocytes36.3 ± 1.1
Xenopus oocytes21.8 - 29.4

Table 2: Selectivity Profile of this compound

ChannelEffectEC50 (µM) in Xenopus oocytesReference
TREK-1 (K2P2.1) Activator21.8 - 29.4
TREK-2 (K2P10.1) Activator30.2
TRAAK (K2P4.1) Activator27.3
TASK-1 (K2P3.1) No effect-
TASK-2 (K2P5.1) No effect-
TASK-3 (K2P9.1) No effect-
TRESK (K2P18.1) No effect-

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK-293T Cells

This protocol is adapted from methodologies described in the literature for assessing TREK-1 channel activity.

1. Cell Preparation:

  • Culture HEK-293T cells stably or transiently expressing human TREK-1.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 3 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 155 KCl, 3 MgCl2, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the membrane potential at -80 mV.

  • Apply voltage ramps (e.g., from -100 mV to +50 mV over 200 ms) to elicit TREK-1 currents.

  • Establish a stable baseline recording for at least 2 minutes.

  • Perfuse the cells with the extracellular solution containing the desired concentration of this compound.

  • Record the current until a steady-state effect is observed.

  • To test for reversibility, wash out the compound by perfusing with the control extracellular solution.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., 0 mV) before and after this compound application.

  • Normalize the current potentiation to the baseline current.

  • Plot the normalized current as a function of this compound concentration to generate a dose-response curve and calculate the EC50.

Visualizations

Signaling Pathway and Mechanism of Action

TREK1_Activation_by_ML67_33 cluster_membrane Cell Membrane TREK1 TREK-1 Channel (Closed State) TREK1_open TREK-1 Channel (Open State) TREK1->TREK1_open Conformational Change K_ion_out K+ ions (Extracellular) TREK1_open->K_ion_out K+ Efflux ML67_33 This compound ML67_33->TREK1 Binds to C-type gate Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to K_ion_in K+ ions (Intracellular) Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of this compound action on the TREK-1 channel.

Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture TREK-1 Expressing Cells Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Prepare_Solutions Prepare Stock & Working Solutions of this compound Apply_Drug Apply Increasing Concentrations of this compound Prepare_Solutions->Apply_Drug Baseline Record Baseline Current Patch_Clamp->Baseline Baseline->Apply_Drug Record_Response Record Current at Each Concentration Apply_Drug->Record_Response Measure_Current Measure Current Potentiation Record_Response->Measure_Current Normalize Normalize to Baseline Measure_Current->Normalize Plot_Curve Plot Dose-Response Curve Normalize->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

Caption: Workflow for determining the EC50 of this compound.

References

ML67-33 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of ML67-33, a known activator of the two-pore domain potassium (K2P) channels TREK-1, TREK-2, and TRAAK.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target activity of this compound?

This compound is a selective activator of the temperature- and mechano-sensitive K2P channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1] It functions by reversibly activating the extracellular selectivity filter-based C-type gate of these channels, leading to an increase in potassium currents.[1] This activity has been demonstrated in heterologous expression systems such as Xenopus oocytes and HEK293 cells.[2]

Q2: What is known about the off-target profile of this compound?

The initial characterization of this compound demonstrated selectivity for the TREK/TRAAK subfamily of K2P channels. It was found to be ineffective against more distantly related K2P family members, including K2P5.1 (TASK-2), K2P3.1 (TASK-1), K2P9.1 (TASK-3), and K2P18.1 (TRESK), as well as the voltage-gated potassium channel Kv7.2 (KCNQ2).

Q3: My experimental results are not consistent with the known function of TREK/TRAAK channel activation. Could off-target effects be the cause?

Yes, this is a possibility. If you observe phenotypes that cannot be readily explained by the activation of TREK-1, TREK-2, or TRAAK channels, it is prudent to consider potential off-target effects. The "Troubleshooting Guide" and "Experimental Protocols" sections below provide guidance on how to approach this situation.

Q4: What are some general off-target liabilities to consider for small molecules like this compound?

Common off-target liabilities for small molecules include, but are not limited to:

  • Cardiotoxicity: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary concern as it can lead to cardiac arrhythmias.

  • Cytotoxicity: The compound may induce cell death through mechanisms unrelated to its primary target.

  • Interaction with other receptors, channels, or enzymes: Broad screening can reveal unexpected interactions with other protein families.

Q5: How can I determine if the observed effects in my experiment are due to on-target or off-target activity of this compound?

Several strategies can be employed:

  • Use of a structurally distinct activator: If another well-characterized activator of TREK/TRAAK channels with a different chemical scaffold recapitulates the observed phenotype, it strengthens the evidence for on-target effects.

  • Knockdown or knockout of the target protein: If the effect of this compound is diminished or absent in cells where TREK-1, TREK-2, or TRAAK have been genetically removed, this points towards an on-target mechanism.

  • Dose-response relationship: Correlate the concentration range over which this compound produces the phenotype with its known EC50 for the target channels.

  • Use of an inactive analog: If a structurally similar but inactive analog of this compound is available and does not produce the same effect, it supports an on-target mechanism.

On-Target Activity and Selectivity Profile of this compound

TargetActivityEC50 (µM)Experimental System
K2P2.1 (TREK-1) Activator21.8 - 29.4Xenopus oocytes
K2P10.1 (TREK-2) Activator30.2Xenopus oocytes
K2P4.1 (TRAAK) Activator27.3Xenopus oocytes
K2P2.1 (TREK-1) Activator9.7HEK293 cells
K2P5.1 (TASK-2) No effect>100Xenopus oocytes
K2P3.1 (TASK-1) No effect>100Xenopus oocytes
K2P9.1 (TASK-3) No effect>100Xenopus oocytes
K2P18.1 (TRESK) No effect>100Xenopus oocytes
Kv7.2 (KCNQ2) No effect>100Not specified

Data compiled from multiple sources.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected Phenotype Observed Off-target effect: this compound may be interacting with an unknown protein.1. Review the "Frequently Asked Questions" for strategies to differentiate on-target from off-target effects. 2. Perform a literature search for any newly reported off-target activities of this compound. 3. Consider performing broad-panel off-target screening (e.g., commercial services for kinase or receptor profiling). 4. Follow the "Experimental Workflow for Investigating Suspected Off-Target Effects" diagram below.
On-target effect in a novel context: The observed phenotype may be a previously uncharacterized consequence of TREK/TRAAK activation in your specific experimental model.1. Use a structurally unrelated TREK/TRAAK activator to see if the phenotype is reproduced. 2. Use siRNA or CRISPR to knock down/out the target channels and assess if the this compound effect is abolished.
High Cellular Toxicity Off-target cytotoxicity: this compound may be inducing cell death through a mechanism independent of K2P channel activation.1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo, see protocols below) to determine the cytotoxic concentration range. 2. Ensure that the concentrations used in your primary experiments are well below the cytotoxic threshold. 3. Test for cytotoxicity in a cell line that does not express the target channels.
Solvent toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the concentrations used.1. Run a vehicle control with the same concentration of solvent used for this compound. 2. If possible, reduce the final solvent concentration in your experiments.
Inconsistent or No On-Target Activity Compound degradation: this compound may have degraded due to improper storage or handling.1. Verify the storage conditions of your this compound stock. 2. Prepare a fresh stock solution from a new aliquot or vial. 3. Confirm the activity of your this compound stock in a validated on-target assay (e.g., electrophysiology).
Experimental conditions: The assay conditions (e.g., pH, temperature, cell type) may not be optimal for observing this compound activity.1. Review the original characterization papers for this compound to ensure your experimental conditions are appropriate. 2. Confirm the expression of the target K2P channels in your experimental system.

Experimental Protocols

Protocol 1: Confirmation of On-Target Activity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for characterizing the activity of ion channels expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the K2P channel of interest (TREK-1, TREK-2, or TRAAK)

  • TEVC setup with amplifier, microelectrodes, and data acquisition system

  • Recording solution (e.g., ND96)

  • This compound stock solution in DMSO

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject oocytes with the cRNA of the target K2P channel.

    • Incubate the injected oocytes for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a voltage ramp or step protocol to elicit channel currents.

    • Establish a stable baseline current recording.

  • Application of this compound:

    • Perfuse the oocyte with the recording solution containing the desired concentration of this compound.

    • Record the change in current in response to the compound. An increase in outward current is expected for K2P channel activation.

    • Perform a dose-response analysis by applying a range of this compound concentrations to determine the EC50.

  • Data Analysis:

    • Measure the current amplitude before and after compound application.

    • Plot the normalized current potentiation as a function of this compound concentration to generate a dose-response curve.

Protocol 2: General Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest plated in a 96-well plate

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot cell viability versus this compound concentration to determine the IC50 for cytotoxicity.

Protocol 3: Conceptual Outline for hERG Liability Assessment using a Thallium Flux Assay

The thallium flux assay is a high-throughput method to screen for hERG channel modulators.

Principle: The assay utilizes a cell line stably expressing the hERG channel and a thallium-sensitive fluorescent dye. Potassium channels are permeable to thallium ions (Tl+). When the hERG channels are opened, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. hERG channel inhibitors will block this influx and thus reduce the fluorescence signal.

Key Steps:

  • Cell Preparation: Plate hERG-expressing cells in a multi-well plate.

  • Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with various concentrations of this compound.

  • Channel Activation and Thallium Influx: Add a stimulus (e.g., high potassium buffer) to open the hERG channels, along with a Tl+-containing solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a kinetic plate reader.

  • Data Analysis: A reduction in the fluorescence signal in the presence of this compound would indicate potential hERG channel inhibition.

Visualizations

ML67_33_On_Target_Pathway ML67_33 This compound K2P_Channel TREK-1 / TREK-2 / TRAAK (K2P Channel) ML67_33->K2P_Channel Activates K_Efflux K+ Efflux K2P_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow Start Start: Unexpected Experimental Result with this compound Confirm_On_Target Confirm On-Target Activity in Your System (e.g., Electrophysiology) Start->Confirm_On_Target Literature_Review Review Literature for Known Off-Targets Confirm_On_Target->Literature_Review Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Literature_Review->Cytotoxicity_Assay Broad_Screening Consider Broad-Panel Off-Target Screening (e.g., Kinase, GPCR panels) Cytotoxicity_Assay->Broad_Screening Interpret_Results Interpret Results and Refine Hypothesis Broad_Screening->Interpret_Results

Caption: Experimental workflow for investigating suspected off-target effects.

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: A Researcher's Guide to Using ML67-33 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals using the K2P potassium channel activator ML67-33 dissolved in Dimethyl Sulfoxide (DMSO). The primary focus is to ensure the accurate interpretation of experimental data by effectively controlling for the biological effects of the DMSO vehicle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it dissolved in DMSO?

This compound is a potent and selective activator of the two-pore domain potassium (K2P) channels TREK-1, TREK-2, and TRAAK.[1][2] These channels are involved in regulating neuronal excitability and are targets for conditions like migraine.[1][2] this compound is a hydrophobic molecule with low aqueous solubility. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an essential vehicle for this compound in many experimental settings.[3] this compound is soluble up to 100 mM in DMSO.

Q2: What is a vehicle control and why is it absolutely essential?

Q3: What is the recommended final concentration of DMSO for my in vitro experiments?

The final concentration of DMSO in cell culture should be kept as low as possible to minimize its off-target effects. The optimal concentration is a balance between ensuring your compound remains in solution and maintaining cell health. For general guidance, refer to the table below. However, it is imperative to determine the maximum non-toxic concentration for your specific cell line.

Data Presentation: Recommended Maximum DMSO Concentrations for In Vitro Assays

Cell TypeMax. Recommended DMSO Concentration (v/v)Typical Incubation TimeKey Considerations
Robust, Immortalized Cell Lines < 0.5% Up to 72 hoursGenerally tolerant, but verification is still recommended.
Sensitive or Primary Cells ≤ 0.1% 24-48 hoursThese cells are highly susceptible to DMSO-induced stress and toxicity.
Long-term Experiments (>72 hours) ≤ 0.05% > 72 hoursLong-term exposure increases the risk of cumulative toxicity and altered gene expression.
High-Throughput Screening < 1.0% Short (minutes to hours)Higher concentrations may be tolerated for very short durations, but solubility vs. toxicity must be carefully balanced.

This table provides general guidelines. Always perform a dose-response assay to determine the optimal DMSO concentration for your specific experimental conditions.

Q4: How should I prepare and store my this compound stock solutions?

Proper preparation and storage are critical for experimental reproducibility.

  • Preparation : To prepare a 10 mM stock solution of this compound (MW: 374.27 g/mol ), weigh out 3.74 mg of the compound and dissolve it in 1 mL of high-purity, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

  • Storage of DMSO : Pure DMSO should be stored at room temperature in its original, tightly sealed, light-protected container (often a brown glass bottle). It is hygroscopic, meaning it readily absorbs water from the air, which can affect compound stability.

  • Storage of Stock Solutions : Aliquot the this compound stock solution into small, single-use volumes in sterile, amber vials and store at -20°C or -80°C. This practice minimizes contamination and avoids repeated freeze-thaw cycles, which can degrade the compound. Studies show that while many compounds are stable in DMSO, long-term storage at room temperature can lead to degradation.

Troubleshooting Guides

Problem 1: I'm observing high levels of cytotoxicity in both my this compound-treated and vehicle control groups.

  • Possible Cause : The final DMSO concentration is too high for your specific cell line or experimental duration.

  • Solution :

    • Verify DMSO Concentration : Double-check all dilution calculations to ensure the final DMSO concentration is within the recommended range.

    • Perform a Dose-Response Assay : Determine the maximum tolerable DMSO concentration for your cells using the Protocol: Determining DMSO Toxicity Threshold provided below.

    • Reduce Exposure Time : If your experimental design allows, consider shortening the incubation time with the compound and vehicle.

Problem 2: My vehicle control group shows unexpected changes in cell signaling (e.g., altered protein phosphorylation).

  • Possible Cause : DMSO is known to modulate various intracellular signaling pathways. This is a known off-target effect of the vehicle.

  • Explanation : DMSO can inhibit the phosphorylation of specific kinases in the MAPK signaling pathway, particularly p38 and JNK, while often leaving ERK phosphorylation unaffected. It can also inhibit the activation of the NF-κB pathway by preventing the nuclear translocation of p65.

  • Solution : This highlights the critical importance of the vehicle control. The effects of this compound must be interpreted relative to the vehicle-treated group, not an untreated (media only) control. This comparison allows you to subtract the effects of DMSO and isolate the activity of your compound.

Problem 3: My this compound compound is precipitating out of the culture medium after dilution.

  • Possible Cause : The final concentration of this compound exceeds its solubility limit in the aqueous culture medium, a phenomenon known as "carry-over."

  • Solution :

    • Check Final DMSO Concentration : Ensure the final DMSO concentration is sufficient to maintain solubility but still safe for the cells. A final concentration of 0.1% to 0.5% is common.

    • Modify Dilution Method : When preparing your working solution, add the DMSO stock of this compound to the culture medium drop-wise while vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation.

    • Use a Co-solvent (for in vivo studies) : For animal studies, co-solvents may be necessary. Formulations such as 10% DMSO, 40% PEG400, and 50% saline are often used to improve the solubility of hydrophobic compounds for injection.

Experimental Protocols

Protocol 1: Determining DMSO Toxicity Threshold in an In Vitro Cell Culture Model

This protocol establishes the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.

Methodology:

  • Cell Plating : Seed your cells in a 96-well plate at the same density you plan to use for your main experiment. Allow the cells to adhere and grow overnight.

  • Prepare DMSO Dilutions : Prepare a series of dilutions of high-purity DMSO in your complete cell culture medium. Recommended final concentrations to test are: 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, prepare a "medium-only" control (0% DMSO).

  • Treatment : Remove the old medium from the cells and add the prepared DMSO dilutions. Include at least three replicate wells for each concentration.

  • Incubation : Incubate the plate for the longest duration planned for your this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment : Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis : Normalize the results to the "medium-only" control (set as 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.

Protocol 2: Recommended Workflow for a Cell-Based Experiment with this compound

Methodology:

  • Prepare Stock Solutions :

    • This compound Stock : Dissolve this compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Vehicle Stock : Use the same 100% high-purity DMSO as the vehicle stock.

  • Prepare Working Solutions :

    • This compound Treatment Group : Dilute the this compound stock solution in complete culture medium to the final desired concentration (e.g., 10 µM). Critically, calculate the final percentage of DMSO in this solution (e.g., if you add 1 µL of 10 mM stock to 999 µL of media, the final DMSO concentration is 0.1%).

    • Vehicle Control Group : Dilute the 100% DMSO vehicle stock in complete culture medium to the exact same final percentage as in the this compound treatment group.

    • Untreated Control Group (Optional but Recommended) : Use culture medium only. This group helps monitor the baseline health and behavior of the cells.

  • Cell Treatment : Aspirate the old medium from your cell plates and add the prepared working solutions (this compound, Vehicle Control, or Untreated Control) to the appropriate wells.

  • Incubation & Analysis : Incubate for the desired experimental duration and proceed with your downstream analysis. Remember to compare the this compound group directly against the Vehicle Control group for the most accurate interpretation.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation & Validation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis start Start: Plan Experiment solubility This compound Soluble in DMSO? start->solubility dmso_test Protocol 1: Determine Max Safe DMSO Concentration solubility->dmso_test Yes make_stock Prepare Concentrated This compound Stock in 100% DMSO dmso_test->make_stock prep_working Protocol 2: Prepare Working Solutions make_stock->prep_working group_drug Group 1: This compound in Medium (e.g., 0.1% DMSO) prep_working->group_drug group_vehicle Group 2: Vehicle Control (match DMSO % exactly) prep_working->group_vehicle group_untreated Group 3 (Optional): Medium Only prep_working->group_untreated treat_cells Treat Cells & Incubate treat_cells:s->group_drug:s treat_cells:s->group_vehicle:s treat_cells:s->group_untreated:s analysis Perform Downstream Assay (e.g., Western Blot, Viability) treat_cells->analysis compare Primary Comparison: Group 1 vs. Group 2 analysis->compare interpret Isolate this compound Effect by Subtracting Vehicle Effect compare->interpret Crucial Step conclusion Draw Conclusion interpret->conclusion

Caption: Experimental workflow for using this compound with proper DMSO vehicle controls.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway dmso DMSO Vehicle erk ERK dmso->erk p_p38 p-p38 (Active) dmso->p_p38 Inhibits p_jnk p-JNK (Active) dmso->p_jnk Inhibits p65_active p65 Translocation dmso->p65_active Inhibits p38 p38 p38->p_p38 Phosphorylation jnk JNK jnk->p_jnk Phosphorylation p_erk p-ERK (Active) erk->p_erk Phosphorylation note ERK is often unaffected erk->note ikb IκB p65 p65 p65->p65_active nucleus Nucleus p65_active->nucleus Enters

References

Addressing variability in experimental results with ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML67-33 in their experiments. Our goal is to help you address variability in your experimental results and ensure the reliable application of this novel K2P channel activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically showing activity towards TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels.[1] It functions by directly interacting with the channel's core gating apparatus, leading to an increase in potassium ion flux across the cell membrane.[1] This outward potassium current hyperpolarizes the cell membrane, reducing cellular excitability.

Q2: What are the reported EC50 values for this compound?

The half-maximal effective concentration (EC50) of this compound can vary depending on the experimental system used. This inherent variability is important to consider when designing experiments and comparing results.

ChannelExpression SystemReported EC50 (µM)
TREK-1 (K2P2.1)Xenopus oocytes21.8 - 29.4
TREK-1 (K2P2.1)HEK293 cells9.7
TREK-2 (K2P10.1)Xenopus oocytes30.2
TRAAK (K2P4.1)Xenopus oocytes27.3

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to six months. Before use, ensure the compound is fully dissolved after thawing, which can be aided by gentle vortexing.

Troubleshooting Guide

Issue 1: High Variability in Dose-Response Curves

Question: I am observing significant variability in my dose-response curves for this compound between experiments. What are the potential causes and how can I troubleshoot this?

Possible Causes:

  • Inconsistent Compound Preparation: Improper dissolution or serial dilutions of this compound can lead to inaccurate concentrations.

  • Solvent Effects: The final concentration of DMSO in the assay can impact cell health and compound activity.

  • Cell Health and Passage Number: Variations in cell viability, density, and passage number can alter the expression and function of K2P channels.

  • Assay Conditions: Fluctuations in temperature, pH, or incubation times can affect both channel gating and compound efficacy.

Suggested Solutions:

  • Standardize Compound Handling:

    • Always prepare fresh serial dilutions from a validated stock solution for each experiment.

    • Ensure complete dissolution of this compound in DMSO before preparing working solutions.

    • Use a consistent, low final concentration of DMSO across all wells and experiments (typically ≤ 0.1%). Include a vehicle control with the same DMSO concentration.

  • Control for Cellular Factors:

    • Use cells within a consistent and narrow passage number range.

    • Seed cells at a consistent density to ensure uniform confluency at the time of the experiment.

    • Regularly check cell viability using methods like Trypan Blue exclusion.

  • Optimize and Stabilize Assay Conditions:

    • Maintain a stable temperature and pH throughout the experiment, as K2P channels can be sensitive to these parameters.

    • Use a consistent incubation time for this compound treatment.

Issue 2: Lower than Expected Potency (High EC50)

Question: The observed EC50 of this compound in my assay is significantly higher than reported values. Why might this be happening?

Possible Causes:

  • Compound Degradation: this compound may be unstable in the experimental medium over time.

  • Binding to Serum Proteins or Plasticware: The compound can bind to proteins in fetal bovine serum (FBS) or to the surface of plastic plates, reducing its effective concentration.

  • Low Channel Expression: The cell line used may have low endogenous or transfected expression levels of the target K2P channel.

Suggested Solutions:

  • Assess Compound Stability:

    • Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for different durations and then testing its activity.

    • Consider using serum-free media for the duration of the compound treatment if compatible with your cell line.

  • Minimize Non-Specific Binding:

    • If using serum, consider performing a serum-shift assay to determine the impact of protein binding on EC50.

    • Use low-protein-binding plates and pipette tips.

  • Verify Channel Expression:

    • Confirm the expression of the target K2P channel (TREK-1, TREK-2, or TRAAK) in your cell line using techniques like qPCR, Western blot, or immunofluorescence.

    • If using a transient transfection system, optimize transfection efficiency.

Issue 3: Inconsistent Electrophysiology Recordings

Question: I am getting inconsistent results when trying to measure this compound-induced currents using patch-clamp electrophysiology. What are some common pitfalls?

Possible Causes:

  • Variable Seal Quality: A poor gigaohm seal can lead to noisy and unstable recordings.

  • Channel Rundown: The activity of K2P channels can decrease over the course of a whole-cell recording.

  • Incomplete Solution Exchange: Inefficient perfusion can lead to inaccurate drug concentrations at the cell surface.

Suggested Solutions:

  • Optimize Patching Technique:

    • Ensure clean and polished pipettes with appropriate resistance (typically 3-7 MΩ).

    • Use healthy, well-adhered cells for patching.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Address Channel Rundown:

    • Include ATP and GTP in your intracellular solution to support channel activity.

    • Perform baseline recordings to establish a stable current before applying this compound.

    • Keep recording times as short as is feasible.

  • Ensure Efficient Perfusion:

    • Position the perfusion outflow and inflow cannulas to ensure rapid and complete solution exchange around the patched cell.

    • Visually confirm the flow of the solution using a dye in a test run.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for this compound Activity

This protocol is designed to measure the activation of TREK-1 channels by this compound in a heterologous expression system (e.g., HEK293 cells).

  • Cell Preparation:

    • Plate HEK293 cells stably or transiently expressing the human TREK-1 channel onto glass coverslips 24-48 hours before the experiment.

    • Use a low-density plating to ensure individual cells are accessible for patching.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a TREK-1 expressing cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 500 ms) every 10 seconds to elicit TREK-1 currents.

    • Record a stable baseline current for at least 3 minutes.

    • Perfuse the cell with the external solution containing the desired concentration of this compound (and 0.1% DMSO).

    • Record the current until a steady-state effect is observed.

    • Wash out the compound with the external solution to observe reversibility.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after compound application.

    • Calculate the percentage increase in current to determine the activity of this compound.

    • Generate a dose-response curve by testing a range of this compound concentrations and fit the data to a Hill equation to determine the EC50.

Protocol 2: Fluorescence-Based Thallium Flux Assay

This high-throughput compatible assay provides a functional readout of K2P channel activity.

  • Cell Preparation:

    • Plate HEK293 cells expressing the target K2P channel in a 96- or 384-well black-walled, clear-bottom plate.

    • Allow cells to adhere and grow to confluency.

  • Dye Loading:

    • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions.

  • Compound Application:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add the compound solutions to the wells and incubate for a specified period (e.g., 10-30 minutes).

  • Thallium Flux Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Inject a stimulus buffer containing thallium sulfate.

    • Immediately begin kinetic fluorescence readings to measure the rate of thallium influx.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to a positive control (e.g., a known channel activator) and a negative control (vehicle).

    • Plot the normalized response against the this compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

ML67_33_Signaling_Pathway ML67_33 This compound TREK_Channel TREK/TRAAK Channel (K2P) ML67_33->TREK_Channel Activates K_ion K+ TREK_Channel->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in Experimental_Workflow_Patch_Clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture TREK-1 expressing cells Plating Plate cells on coverslips Cell_Culture->Plating Solutions Prepare internal and external solutions Plating->Solutions Patch Establish whole-cell patch clamp Solutions->Patch Baseline Record baseline current Patch->Baseline Application Apply this compound Baseline->Application Washout Washout compound Application->Washout Measure Measure current amplitude change Washout->Measure Dose_Response Generate dose-response curve Measure->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

References

Technical Support Center: Mitigating Potential Cytotoxicity of ML67-33 in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the K2P potassium channel activator, ML67-33, in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent activator of the two-pore domain potassium (K2P) channels, specifically TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2] It functions by increasing the open probability of these channels, leading to an efflux of potassium ions from the cell. This hyperpolarizes the cell membrane, making it less excitable.

Q2: Is this compound known to be cytotoxic?

Currently, there is limited direct evidence in the public domain detailing the specific cytotoxicity of this compound. However, studies on other potassium channel activators suggest that they are generally not directly cytotoxic at effective concentrations and that any observed toxicity in vivo may be a secondary effect of their primary pharmacological action (e.g., profound blood pressure reduction). Toxicity in vitro has been observed, but typically at very high concentrations. Therefore, it is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental duration.

Q3: What are the potential mechanisms of this compound induced cytotoxicity in long-term experiments?

While this compound is expected to have a good safety profile at optimized concentrations, prolonged exposure to high concentrations could potentially lead to cytotoxicity through the following mechanisms:

  • Ionic Imbalance: Sustained activation of potassium channels could lead to a significant efflux of potassium ions, disrupting the intracellular ionic homeostasis, which is critical for cell survival.

  • Cellular Stress: Long-term hyperpolarization of the cell membrane may interfere with normal cellular processes that are dependent on membrane potential, such as nutrient transport and signaling, potentially leading to cellular stress and apoptosis.

  • Off-Target Effects: At high concentrations, the possibility of off-target effects on other ion channels or cellular proteins cannot be ruled out, which might contribute to cytotoxicity.

Q4: How can I minimize the risk of cytotoxicity in my long-term experiments with this compound?

The primary strategy is to use the lowest effective concentration of this compound that elicits the desired pharmacological effect. This can be achieved by performing a careful dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific model. Additionally, consider the following:

  • Solvent Toxicity: this compound is soluble in DMSO.[1][2] Ensure the final concentration of DMSO in your culture medium is non-toxic (typically below 0.5%). Always include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) in your experiments.

  • Regular Monitoring of Cell Health: Throughout your long-term experiment, regularly monitor the morphology and viability of your cells.

  • Use of Protective Agents: Depending on your experimental model and the suspected mechanism of cytotoxicity, co-treatment with protective agents could be considered, though this should be approached with caution as it can introduce confounding variables.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed shortly after this compound administration. The concentration of this compound is too high.Perform a dose-response experiment to determine the IC50 value and select a concentration well below this for your long-term studies.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.5%). Run a vehicle control to assess solvent toxicity.
Gradual increase in cell death over the course of a long-term experiment. Cumulative toxicity of this compound.Consider reducing the concentration of this compound or implementing intermittent dosing (e.g., treat for a period, then culture in compound-free medium).
Degradation of this compound into toxic byproducts.Prepare fresh stock solutions of this compound regularly. Store the stock solution at -20°C as recommended.[1]
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). This compound interference with the assay.Some compounds can interfere with the chemical reactions of cytotoxicity assays. Run cell-free controls with this compound to check for any direct interaction with the assay reagents.
Different assays measure different aspects of cell death.MTT measures metabolic activity, while LDH measures membrane integrity. A decrease in MTT signal could indicate reduced proliferation rather than cell death. Use multiple assays to get a comprehensive picture of cellular health.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using the MTT Assay

This protocol is designed to determine the concentration range of this compound that does not significantly impact cell viability over a defined period.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with medium changes).

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the concentration at which this compound exhibits no significant cytotoxic effects.

Protocol 2: Assessing Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells, providing a measure of cytotoxicity.

Materials:

  • Treated cells in 96-well plates (from an experiment similar to Protocol 1)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Sample Collection: After the desired incubation period with this compound, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysis control) wells.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Involvement

Activation of TREK-1, a target of this compound, has been shown to modulate the NF-κB signaling pathway in certain cell types. Chronic modulation of this pathway could have implications for cell survival and inflammation. The following diagram illustrates a simplified potential pathway.

TREK1_NFkB_Pathway ML67_33 This compound TREK1 TREK-1 Activation ML67_33->TREK1 K_efflux K+ Efflux TREK1->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization IKK IKK Complex Hyperpolarization->IKK Modulation IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_expression Target Gene Expression (e.g., pro-survival or pro-inflammatory genes) NFkB->Gene_expression

Caption: Potential modulation of the NF-κB pathway by this compound via TREK-1 activation.

Experimental Workflow for Mitigating Cytotoxicity

The following diagram outlines a logical workflow for researchers to follow when planning long-term experiments with this compound.

Cytotoxicity_Workflow start Start: Plan Long-Term Experiment with this compound dose_response 1. Dose-Response & Time-Course (MTT & LDH assays) start->dose_response determine_conc 2. Determine Optimal Non-Toxic Concentration Range dose_response->determine_conc long_term_exp 3. Perform Long-Term Experiment with Optimal Concentration determine_conc->long_term_exp monitor_health 4. Regularly Monitor Cell Health (Morphology, Viability) long_term_exp->monitor_health analyze_results 5. Analyze Experimental Endpoints monitor_health->analyze_results troubleshoot Troubleshoot: Re-evaluate Concentration or Experimental Conditions monitor_health->troubleshoot Cytotoxicity Observed end End: Conclude Experiment analyze_results->end troubleshoot->dose_response Iterate

Caption: Workflow for establishing a non-toxic long-term experimental protocol for this compound.

References

Technical Support Center: Calibrating ML67-33 Concentration for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to calibrating the optimal concentration of ML67-33 for various cell lines. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) subfamilies.[1] By activating these channels, this compound increases potassium ion efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization can modulate cellular excitability and downstream signaling pathways.

Q2: What are the known EC50 values for this compound?

The half-maximal effective concentration (EC50) of this compound has been determined in heterologous expression systems. It's important to note that these values may differ from the optimal concentration in your specific cell line.

ChannelCell SystemEC50 (µM)
TREK-1 (K2P2.1)Xenopus oocytes21.8 - 29.4
TREK-2 (K2P10.1)Xenopus oocytes30.2
TRAAK (K2P4.1)Xenopus oocytes27.3
TREK-1 (K2P2.1)HEK293 cells9.7 - 36.3

Q3: What is a good starting concentration for this compound in a new cell line?

For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, typically from 0.1 µM to 100 µM, is a good starting point. Based on the known EC50 values, a more focused initial range could be between 1 µM and 50 µM.

Q4: How should I prepare and store this compound?

This compound is soluble in DMSO up to 100 mM.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 50 mM) and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol describes how to perform a dose-response experiment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. This will help identify the optimal concentration range that modulates cellular activity without causing significant cell death.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density for your cell line (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15-20 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • From this curve, you can determine the IC50 (concentration that inhibits 50% of cell viability) and identify the concentration range that has the desired effect without significant toxicity.

Signaling Pathways and Visualizations

Activation of TREK/TRAAK channels by this compound leads to membrane hyperpolarization, which can influence various downstream signaling pathways. The regulation of these channels is complex and can be influenced by G-protein coupled receptors (GPCRs) and other cellular signals.

TREK_Channel_Regulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol ML67_33 This compound TREK_TRAAK TREK/TRAAK Channels ML67_33->TREK_TRAAK Activates Hyperpolarization Membrane Hyperpolarization TREK_TRAAK->Hyperpolarization GPCR_s Gs-coupled GPCR AC Adenylyl Cyclase GPCR_s->AC Activates GPCR_q Gq-coupled GPCR PLC Phospholipase C GPCR_q->PLC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->TREK_TRAAK Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates PKC->TREK_TRAAK Inhibits Cellular_Response Modulation of Cellular Excitability Hyperpolarization->Cellular_Response

Caption: Regulation of TREK/TRAAK channels by this compound and GPCR signaling.

This diagram illustrates that while this compound directly activates TREK/TRAAK channels, their activity can be counter-regulated by signaling pathways initiated by Gs and Gq-coupled GPCRs, which lead to channel inhibition via Protein Kinase A (PKA) and Protein Kinase C (PKC), respectively.

Troubleshooting Guide

This guide addresses common issues that may arise during the calibration and use of this compound in cell culture experiments.

Issue Possible Cause Solution
No observable effect of this compound Concentration too low: The concentration of this compound may be below the effective range for your specific cell line.Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).
Low expression of target channels: Your cell line may not express sufficient levels of TREK-1, TREK-2, or TRAAK channels.Verify the expression of the target channels in your cell line using techniques like qPCR or Western blotting.
Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound and store it in small, single-use aliquots at -20°C.
High cell toxicity observed Concentration too high: The concentration of this compound may be in the cytotoxic range for your cell line.Perform a dose-response curve to determine the IC50 value and select a concentration that provides the desired effect with minimal toxicity.
Solvent toxicity: The concentration of the solvent (DMSO) may be too high.Ensure the final DMSO concentration in your culture medium is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration.
Inconsistent results between experiments Cell passage number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to compounds.Use cells with a consistent and low passage number for all experiments.
Cell density: Variations in cell seeding density can affect the outcome of the experiment.Standardize your cell seeding protocol to ensure consistent cell numbers across experiments.
Compound precipitation: this compound may precipitate in the culture medium, especially at high concentrations.Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing fresh dilutions or using a lower concentration.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Experiment with this compound Problem Unexpected Results? (No effect, high toxicity, inconsistency) Start->Problem Check_Concentration Verify this compound Concentration (Dose-response, fresh stock) Problem->Check_Concentration No effect or high toxicity Check_Protocol Review Experimental Protocol (Seeding density, passage number, controls) Problem->Check_Protocol Inconsistent results Check_Cell_Health Assess Cell Health and Viability (Microscopy, viability assay) Check_Concentration->Check_Cell_Health Check_Cell_Health->Check_Protocol Check_Target_Expression Confirm Target Channel Expression (qPCR, Western Blot) Check_Protocol->Check_Target_Expression Optimize_Protocol Optimize Experimental Conditions Check_Target_Expression->Optimize_Protocol Optimize_Protocol->Start Successful_Experiment Successful Experiment Optimize_Protocol->Successful_Experiment

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Validation & Comparative

A Comparative Guide to K2P Channel Activators: ML67-33 versus BL-1249

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent K2P channel activators, ML67-33 and BL-1249. This analysis is supported by experimental data to inform compound selection for specific research applications.

Two-pore domain potassium (K2P) channels are critical regulators of cellular excitability and are implicated in a variety of physiological processes, including pain perception, anesthesia, and mood regulation. The development of small molecule activators for these channels is a key area of interest for therapeutic intervention. This guide focuses on a comparative analysis of two such activators: this compound and BL-1249, both of which target the TREK subfamily of K2P channels.

Performance and Selectivity

This compound and BL-1249 are both activators of the TREK (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels. However, they exhibit distinct selectivity profiles and potencies.

BL-1249 , a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), demonstrates preferential activation of TREK-1 and TREK-2 over TRAAK channels.[1][2][3] Experimental data shows that BL-1249 activates TREK-1 and TREK-2 with approximately 10-fold greater potency than TRAAK.[1][3] In contrast, This compound is a more non-selective activator within the TREK subfamily, showing similar potency for TREK-1, TREK-2, and TRAAK channels.

The table below summarizes the half-maximal effective concentrations (EC50) of this compound and BL-1249 for different K2P channels, as determined in Xenopus oocytes.

CompoundK2P2.1 (TREK-1)K2P10.1 (TREK-2)K2P4.1 (TRAAK)
This compound 21.8 - 29.4 µM30.2 µM27.3 µM
BL-1249 5.5 ± 1.2 µM8.0 ± 0.8 µM48 ± 10 µM

EC50 values represent the concentration of the compound required to elicit a half-maximal response.

Mechanism of Action

Both this compound and BL-1249 activate TREK channels by modulating the channel's "C-type" gate located at the selectivity filter. This is a common mechanism for various physical and chemical stimuli that regulate K2P channel function. However, the specific binding sites and the influence of different channel domains appear to differ between the two compounds.

Studies have indicated that the C-terminal tail of the TREK-1 channel plays a role in mediating the response to BL-1249. In contrast, the activation of TREK-1 by this compound seems to be independent of the C-terminal tail. This suggests that while both compounds converge on the same gating mechanism, their initial interactions with the channel protein may occur at distinct sites.

Below is a diagram illustrating the proposed mechanism of action for these activators on a TREK channel.

G channel TREK Channel (Closed State) M1 P1 M2 P2 M3 M4 Selectivity Filter (C-type gate closed) C-terminus channel_open TREK Channel (Open State) M1 P1 M2 P2 M3 M4 Selectivity Filter (C-type gate open) C-terminus channel:gate->channel_open:gate Conformational Change ML67_33 This compound ML67_33->channel:head Binds to channel BL_1249 BL-1249 BL_1249->channel:head Binds to channel (involving C-terminus) K_ion K+ ion K_ion->channel_open:gate

Caption: Proposed mechanism of TREK channel activation by this compound and BL-1249.

Experimental Protocols

The characterization of this compound and BL-1249 as K2P channel activators has been primarily achieved through electrophysiological techniques, particularly two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes and patch-clamp experiments in mammalian cell lines like HEK293.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

A common experimental workflow for assessing compound activity using TEVC is outlined below.

G A Oocyte Preparation (Harvesting and defolliculation) B cRNA Injection (K2P channel of interest) A->B C Incubation (2-5 days at 18°C) B->C D TEVC Recording (Placement in recording chamber) C->D E Baseline Current Measurement (Perfusion with control solution) D->E F Compound Application (Perfusion with test compound (this compound or BL-1249)) E->F G Current Measurement (Recording of channel activation) F->G H Data Analysis (Dose-response curve generation and EC50 calculation) G->H

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Detailed Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific K2P channel subunit to be studied.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression and insertion into the cell membrane.

  • TEVC Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Baseline Measurement: The oocyte is perfused with a standard recording solution, and the baseline channel current is measured.

  • Compound Application: The perfusion solution is switched to one containing the desired concentration of the test compound (this compound or BL-1249).

  • Current Measurement: The change in current due to channel activation is recorded. This is repeated for a range of compound concentrations.

  • Data Analysis: The recorded currents are analyzed to generate dose-response curves, from which the EC50 value is calculated.

Patch-Clamp Electrophysiology in HEK293 Cells

For more detailed mechanistic studies, whole-cell or inside-out patch-clamp recordings are performed on mammalian cells (e.g., HEK293) transiently expressing the K2P channel of interest. This technique allows for a more precise measurement of channel activity and gating properties in a cellular environment that more closely resembles that of native tissues. The application of the compound and measurement of current changes follow a similar principle to the TEVC method.

Conclusion

Both this compound and BL-1249 are valuable tools for studying the physiological roles of TREK subfamily K2P channels. The choice between these two activators will depend on the specific research question.

  • BL-1249 is the more potent and selective activator for TREK-1 and TREK-2, making it a suitable choice for studies aiming to preferentially target these two channels. Its dependence on the C-terminus may also provide a tool for investigating the specific mechanisms of channel gating.

  • This compound is a useful tool for activating the entire TREK subfamily more broadly and can be employed in studies where distinguishing between TREK-1/2 and TRAAK is less critical. Its lack of dependence on the C-terminus offers a contrasting pharmacological profile to BL-1249 for mechanistic studies.

The experimental protocols described provide a foundation for the functional characterization of these and other K2P channel modulators. A thorough understanding of their distinct pharmacological properties is essential for the accurate interpretation of experimental results and for the future development of more selective and potent therapeutic agents targeting K2P channels.

References

Comparing the selectivity of ML67-33 with other TREK channel activators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of ML67-33 and Other TREK Channel Activators in Terms of Selectivity

For researchers and professionals in drug development, the selective activation of specific ion channels is a critical aspect of designing targeted therapeutics. This guide provides a comparative analysis of the selectivity of the TREK (TWIK-related K+ channel) activator, this compound, against other known activators of this channel subfamily. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development.

Overview of TREK Channels

TREK channels, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are members of the two-pore domain potassium (K2P) channel family. These channels are involved in regulating neuronal excitability and are considered therapeutic targets for a variety of conditions, including pain, migraine, and depression. The development of selective activators for these channels is a key area of research.

Selectivity Profile of this compound

This compound is a known activator of K2P potassium channels[1]. Experimental data indicates that this compound activates multiple members of the TREK subfamily, including TREK-1, TREK-2, and TRAAK[1]. The half-maximal effective concentrations (EC50) for these channels are all within a similar micromolar range, suggesting that this compound is a non-selective activator within the TREK subfamily. Specifically, studies have reported EC50 values of 21.8–29.4 μM for TREK-1, 30.2 μM for TREK-2, and 27.3 μM for TRAAK in Xenopus oocytes. Another study reported EC50 values for TREK-1 of 9.7 μM in HEK293 cells and 36.3 μM in a cell-free system. This lack of clear preference for a specific TREK channel subtype is a key characteristic of this compound.

Comparison with Other TREK Channel Activators

The selectivity of this compound can be contrasted with other pharmacological agents that also target TREK channels. Some activators exhibit greater selectivity for specific subtypes, which can be advantageous for dissecting the physiological roles of individual channels.

ActivatorTarget(s)Selectivity ProfileEC50 Values
This compound TREK-1, TREK-2, TRAAKNon-selective within the TREK subfamily.TREK-1: 9.7–36.3 μM; TREK-2: 30.2 μM; TRAAK: 27.3 μM
BL-1249 TREK-1, TREK-2Shows limited selectivity for TREK-1 and TREK-2 over TRAAK.TREK-1: ~1 μM
ML335 TREK-1, TREK-2Selective for TREK-1 and TREK-2; does not activate TRAAK.TREK-1: 14.3 ± 2.7 μM; TREK-2: 5.2 ± 0.5 μM
ML402 TREK-1, TREK-2Selective for TREK-1 and TREK-2; does not activate TRAAK.TREK-1: 13.7 ± 7.0 μM; TREK-2: 5.9 ± 1.6 μM
T2A8 TREK-2Identified as a selective TREK-2 activator from a high-throughput screen.Not specified in the provided results.
Riluzole TREK-1, TREK-2, TRAAKAffects all three members of the TREK subfamily.Not specified in the provided results.
Fenamates TREK-1, TREK-2, TRAAKAffects all three members of the TREK subfamily.Not specified in the provided results.
2-APB TREK-1, TREK-2, TRAAKAffects all three members of the TREK subfamily.Not specified in the provided results.

Experimental Protocols for Assessing TREK Channel Activator Selectivity

A common method for identifying and characterizing channel activators is the high-throughput, fluorescence-based thallium (Tl+) flux assay. This method is suitable for screening large compound libraries and can be adapted for various K+ channels, including the TREK subfamily.

Protocol: High-Throughput Thallium Flux Assay for TREK Channel Activators

  • Cell Line Preparation: Stably express the human TREK channel of interest (e.g., TREK-1, TREK-2, or TRAAK) in a suitable cell line, such as HEK293. Culture the cells in appropriate media and conditions.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates and allow them to adhere and form a monolayer.

  • Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green) according to the manufacturer's instructions. This is typically done in an assay buffer.

  • Compound Addition: Add the test compounds (e.g., this compound and other activators) at various concentrations to the wells. Include appropriate controls: a vehicle control (e.g., DMSO) for baseline activity and a known activator as a positive control.

  • Thallium Stimulation and Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a stimulus buffer containing thallium (Tl+) into the wells. The influx of Tl+ through open TREK channels will cause an increase in fluorescence.

  • Data Analysis: Record the fluorescence intensity over time. The rate of fluorescence increase is proportional to the Tl+ influx and thus to the channel activity. Calculate the dose-response curves for each compound to determine the EC50 values.

  • Selectivity Determination: To assess selectivity, perform the assay in parallel with cell lines expressing different TREK channel subtypes or other K2P channels. A compound is considered selective if it shows significantly higher potency (lower EC50) for one channel over others.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway of TREK channel activation and the experimental workflow for assessing activator selectivity.

TREK_Channel_Activation_Pathway cluster_membrane Cell Membrane TREK TREK Channel (e.g., TREK-1, TREK-2, TRAAK) K_efflux K+ Efflux TREK->K_efflux Activator Activator (e.g., this compound) Activator->TREK Binds to and opens channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: General signaling pathway of TREK channel activation.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing a specific TREK channel Plating 2. Plate cells in 384-well plates Cell_Culture->Plating Dye_Loading 3. Load cells with Tl+ sensitive dye Plating->Dye_Loading Compound_Addition 4. Add test compounds (e.g., this compound) Dye_Loading->Compound_Addition Fluorescence_Reading 5. Measure fluorescence before and after Tl+ addition Compound_Addition->Fluorescence_Reading Dose_Response 6. Generate dose-response curves Fluorescence_Reading->Dose_Response EC50_Calc 7. Calculate EC50 values Dose_Response->EC50_Calc Selectivity 8. Compare EC50 across different TREK channels EC50_Calc->Selectivity

Caption: Experimental workflow for assessing TREK channel activator selectivity.

References

Cross-Validation of ML67-33's Mechanism on Different K2P Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule ML67-33's performance across various two-pore domain potassium (K2P) channels, with a focus on its mechanism of action and selectivity. Experimental data is presented to objectively compare this compound with other known K2P channel modulators, offering valuable insights for researchers in the field of pharmacology and ion channel drug discovery.

Mechanism of Action of this compound

This compound is a selective activator of the TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). Its mechanism of action involves the direct activation of the extracellular C-type gate of these channels. This direct interaction leads to an increase in potassium ion conductance, thereby hyperpolarizing the cell membrane and reducing cellular excitability.

dot

ML67_33_Mechanism ML67_33 This compound TREK_Channel TREK Subfamily Channel (TREK-1, TREK-2, TRAAK) ML67_33->TREK_Channel Binds to C_Type_Gate Extracellular C-type Gate TREK_Channel->C_Type_Gate Modulates K_Efflux Increased K+ Efflux C_Type_Gate->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of this compound action on TREK channels.

Comparative Analysis of TREK Channel Activators

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other notable TREK channel activators on the TREK subfamily members. Data was primarily obtained from electrophysiological studies using Xenopus oocytes and HEK293 cells.

CompoundTREK-1 (K2P2.1) EC50 (µM)TREK-2 (K2P10.1) EC50 (µM)TRAAK (K2P4.1) EC50 (µM)Selectivity ProfileMechanism Highlights
This compound 9.7 - 36.3[1][2]30.2[3]27.3[3]Activates TREK subfamilyDirect C-type gate activation; action is independent of the C-terminal tail.[4]
BL-1249 5.58.048Preferentially activates TREK-1 and TREK-2 over TRAAK.Activates the C-type gate; mechanism involves the C-terminal tail.
ML335 14.35.2InactiveSelective for TREK-1 and TREK-2.Binds to a cryptic pocket behind the selectivity filter, stabilizing the open state.
Riluzole ActivatorActivatorActivatorBroadly activates TREK subfamily.-
Fenamates ActivatorActivatorActivatorBroadly activate TREK subfamily.-

Cross-Validation Experimental Workflow

The cross-validation of this compound's mechanism on different K2P channels typically follows a systematic electrophysiological approach.

dot

Cross_Validation_Workflow cluster_Expression Channel Expression cluster_Electrophysiology Electrophysiology cluster_Analysis Data Analysis Xenopus_Oocytes Xenopus Oocytes (cRNA injection) TEVC Two-Electrode Voltage Clamp (TEVC) Xenopus_Oocytes->TEVC HEK293_Cells HEK293 Cells (Transient Transfection) Patch_Clamp Whole-Cell Patch Clamp HEK293_Cells->Patch_Clamp Dose_Response Dose-Response Curves TEVC->Dose_Response Patch_Clamp->Dose_Response EC50 EC50 Determination Dose_Response->EC50 Selectivity Selectivity Profiling EC50->Selectivity

Caption: Experimental workflow for cross-validation.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion channel currents in oocytes expressing the K2P channel of interest.

a. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Prepare cRNA for the specific K2P channel subunits from linearized cDNA templates.

  • Inject approximately 50 nl of cRNA solution (20-40 ng/µl) into each oocyte.

  • Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 solution.

b. Recording Solutions:

  • ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH adjusted to 7.5 with NaOH.

  • Recording Solution (in mM): 96 KCl, 2 NaCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH adjusted to 7.5 with KOH.

  • Electrode Filling Solution: 3 M KCl.

c. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl.

  • Clamp the membrane potential at a holding potential of -80 mV.

  • Apply voltage ramps or steps (e.g., from -100 mV to +60 mV) to elicit channel currents.

  • Apply this compound and other compounds at varying concentrations to the bath solution to determine their effects on the channel currents.

Whole-Cell Patch Clamp in HEK293 Cells

This method allows for the recording of ion channel activity from single mammalian cells.

a. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • For transient transfection, plate cells onto glass coverslips. When cells reach 50-80% confluency, transfect them with plasmids encoding the desired K2P channel and a fluorescent marker (e.g., GFP) using a suitable transfection reagent like Lipofectamine.

  • Perform electrophysiological recordings 24-48 hours post-transfection.

b. Recording Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Na₂-ATP, pH adjusted to 7.2 with KOH.

c. Electrophysiological Recording:

  • Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.

  • Identify transfected cells by their fluorescence.

  • Use a micropipette puller to fabricate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette and form a high-resistance (gigaohm) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV and apply voltage protocols to record channel currents.

  • Perfuse the cell with the external solution containing different concentrations of this compound or other modulators.

Conclusion

The cross-validation studies demonstrate that this compound is a potent and selective activator of the TREK subfamily of K2P channels. Its direct action on the C-type gate, independent of the C-terminal tail, distinguishes its mechanism from other activators like BL-1249. The selectivity of this compound for the TREK subfamily over other K2P channels makes it a valuable pharmacological tool for studying the physiological roles of these channels and a promising lead compound for the development of novel therapeutics targeting TREK-mediated pathways. The provided experimental protocols offer a robust framework for further investigation and comparison of K2P channel modulators.

References

ML67-33: A Comparative Guide to its Ion Channel Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ML67-33, a known activator of two-pore domain potassium (K2P) channels, against a panel of other ion channels. The information is intended for researchers and professionals in the fields of pharmacology and drug development to facilitate an objective assessment of this compound's performance and potential off-target effects.

Executive Summary

This compound is a selective activator of the TREK (TWIK-related K+ channel) subfamily of K2P channels, which includes K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2][3][4] These channels are involved in regulating neuronal excitability and are considered therapeutic targets for conditions such as pain and depression.[5] Available data indicates that this compound exhibits selectivity for the TREK subfamily over other tested K2P channels and the voltage-gated potassium channel Kv7.2. This guide summarizes the available quantitative data on its selectivity, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Selectivity Profile of this compound

The following table summarizes the activity of this compound against a panel of ion channels. The data is compiled from published studies.

Ion Channel TargetChannel FamilyThis compound ActivityEC50 / IC50 (µM)Reference
K2P2.1 (TREK-1) K2PActivator 21.8 - 29.4
K2P10.1 (TREK-2) K2PActivator 30.2
K2P4.1 (TRAAK) K2PActivator 27.3
K2P3.1 (TASK-1)K2PInactive>100
K2P5.1 (TASK-2)K2PInactive>100
K2P9.1 (TASK-3)K2PInactive>100
K2P18.1 (TRESK)K2PInactive>100
Kv7.2 (KCNQ2)Voltage-gated K+Inactive>100

Note: A comprehensive selectivity profile of this compound against a broader range of ion channels, including voltage-gated sodium (Nav), calcium (Cav), and other potassium (Kv, Kir) channels, is not publicly available in the reviewed literature. The provided data is based on the initial characterization of the compound. For a complete safety assessment, further screening against a comprehensive ion channel panel is recommended.

Experimental Protocols

The following section details the methodologies used to determine the selectivity profile of this compound.

Automated Patch-Clamp Electrophysiology in HEK293 Cells

This method is a high-throughput technique used to measure the effect of compounds on ion channel activity.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are transiently transfected with plasmids encoding the specific ion channel subunits using a suitable transfection reagent. A co-transfection with a fluorescent marker like GFP allows for the identification of successfully transfected cells.

  • Recordings are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recordings:

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP. The pH is adjusted to 7.2 with KOH.

  • Recording Procedure:

    • Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

    • Cells are held at a holding potential of -80 mV.

    • To elicit currents, specific voltage protocols are applied. For TREK channels, voltage ramps from -100 mV to +50 mV are commonly used.

    • A stable baseline current is recorded in the external solution.

    • This compound is then perfused at various concentrations, and the effect on the channel current is recorded.

    • For antagonist effects on other channels, a known activator is applied before and after the application of this compound.

3. Data Analysis:

  • The current amplitude at a specific voltage is measured before and after the application of this compound.

  • Concentration-response curves are generated by plotting the percentage of activation or inhibition against the logarithm of the compound concentration.

  • EC50 (for activators) or IC50 (for inhibitors) values are calculated by fitting the data to the Hill equation.

Signaling Pathway and Experimental Workflow

TREK Channel Signaling Pathway

Figure 1: Simplified signaling pathway of TREK channels.

Experimental Workflow for Ion Channel Selectivity Profiling

Figure 2: Workflow for this compound selectivity profiling.

References

A Head-to-Head Comparison of ML67-33 and Other K2P Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of ML67-33 with other key modulators of the two-pore domain potassium (K2P) channel family. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways to facilitate informed decisions in research and development.

Introduction to K2P Channels and the Significance of Modulators

Two-pore domain potassium (K2P) channels are crucial regulators of cellular excitability, contributing to the "leak" potassium currents that stabilize the resting membrane potential in a wide variety of cell types. Their involvement in physiological processes such as pain perception, neuroprotection, anesthesia, and mood regulation has made them attractive therapeutic targets[1][2][3]. The development of specific and potent modulators is essential for dissecting the physiological roles of different K2P channel subtypes and for advancing novel therapeutic strategies.

This compound has emerged as a significant tool in this field, identified as a selective activator of the thermo- and mechano-sensitive TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1)[4][5]. This guide compares the performance of this compound against other notable K2P modulators, focusing on their potency, selectivity, and mechanisms of action.

Quantitative Comparison of K2P Channel Activators

The following tables summarize the half-maximal effective concentrations (EC50) of this compound and other prominent activators on various K2P channels. This data is critical for assessing the potency and selectivity of these compounds.

Table 1: Potency of this compound on TREK Subfamily Channels

CompoundChannelEC50 (μM)Expression System
This compoundTREK-1 (K2P2.1)9.7 - 36.3HEK293 cells / Cell-free
This compoundTREK-1 (K2P2.1)21.8 - 29.4Xenopus oocytes
This compoundTREK-2 (K2P10.1)30.2Xenopus oocytes
This compoundTRAAK (K2P4.1)27.3Xenopus oocytes

Data sourced from.

Table 2: Head-to-Head Comparison of TREK Subfamily Activators

CompoundTREK-1 (K2P2.1) EC50 (μM)TREK-2 (K2P10.1) EC50 (μM)TRAAK (K2P4.1) EC50 (μM)Selectivity Notes
This compound 21.8 - 29.430.227.3Broad activator of TREK subfamily.
BL-1249 5.58.048~10-fold more potent on TREK-1/TREK-2 than TRAAK.
ML335 5.2 - 14.35.2 - 5.9No activitySelective for TREK-1 and TREK-2 over TRAAK.
ML402 13.75.9No activitySelective for TREK-1 and TREK-2 over TRAAK.
Riluzole Reported ActivatorReported ActivatorReported ActivatorBroad TREK subfamily activator.
Arachidonic Acid Reported ActivatorReported ActivatorReported ActivatorNatural broad TREK subfamily activator.

Mechanism of Action and Selectivity Determinants

This compound activates TREK channels by directly acting on the extracellular C-type gate, which is a core component of the channel's gating machinery. This mechanism is distinct from some other modulators.

In contrast, the selectivity of ML335 and ML402 for TREK-1 and TREK-2 over TRAAK is determined by a single amino acid residue at the extracellular end of the M4 transmembrane helix. Specifically, a lysine (B10760008) residue present in TREK-1 and TREK-2, which is a glutamine in TRAAK, is crucial for the activity of these compounds.

BL-1249 also displays selectivity within the TREK subfamily, with its action being dependent on the C-terminal tail and multiple transmembrane domains. Unlike this compound, where uncoupling the C-terminal tail has no effect, this domain plays a role in mediating the response to BL-1249.

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological studies. Below are generalized protocols for the key experimental techniques used to characterize K2P channel modulators.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for studying the activity of ion channels expressed in a heterologous system.

  • Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the K2P channel of interest and incubated to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., ND96).

    • Two microelectrodes, filled with a high potassium solution, are inserted into the oocyte to clamp the membrane potential and record the resulting current.

    • A voltage protocol, typically a series of voltage steps or ramps, is applied to elicit channel currents.

    • The compound of interest is then perfused into the bath at various concentrations to determine its effect on the channel current and to generate dose-response curves.

Whole-Cell Patch Clamp in HEK293 Cells

This technique allows for the recording of currents from the entire cell membrane of a single mammalian cell expressing the channel of interest.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transfected with a plasmid containing the cDNA for the K2P channel.

  • Electrophysiological Recording:

    • A glass micropipette with a very small tip opening is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

    • The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped, and currents are recorded in response to voltage steps or ramps.

    • The external solution containing the modulator is washed over the cell to measure its effect on the channel's activity. A typical bath solution contains (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 3 MgCl2, and 20 HEPES (pH 7.4).

Signaling Pathways Modulated by K2P Channels

K2P channels are integral to various signaling cascades, translating external stimuli into changes in cellular excitability. The following diagrams illustrate some of the key pathways involving TREK and TASK channels.

TREK_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TREK Channel cluster_downstream Downstream Effects Mechanical Stretch Mechanical Stretch TREK1 TREK1 Mechanical Stretch->TREK1 Activates Temperature Temperature Temperature->TREK1 Activates Intracellular Acidosis Intracellular Acidosis Intracellular Acidosis->TREK1 Activates Arachidonic Acid Arachidonic Acid Arachidonic Acid->TREK1 Activates K+ Efflux K+ Efflux TREK1->K+ Efflux Membrane Hyperpolarization Membrane Hyperpolarization K+ Efflux->Membrane Hyperpolarization Decreased Neuronal Excitability Decreased Neuronal Excitability Membrane Hyperpolarization->Decreased Neuronal Excitability Neuroprotection Neuroprotection Decreased Neuronal Excitability->Neuroprotection Analgesia Analgesia Decreased Neuronal Excitability->Analgesia

Caption: TREK-1 channel activation by various stimuli leads to downstream cellular effects.

TASK_Signaling_Pathway cluster_receptor GPCR Signaling cluster_channel TASK Channel cluster_downstream Downstream Effects GPCR Gq-coupled Receptor Gq Gq protein GPCR->Gq Activates PLC Phospholipase C Gq->PLC Activates TASK1 TASK-1 PLC->TASK1 Inhibits Decreased K+ Efflux Decreased K+ Efflux TASK1->Decreased K+ Efflux Membrane Depolarization Membrane Depolarization Decreased K+ Efflux->Membrane Depolarization Increased Neuronal Excitability Increased Neuronal Excitability Membrane Depolarization->Increased Neuronal Excitability

Caption: Gq-coupled receptor signaling pathway leading to the inhibition of TASK-1 channels.

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Channel Expression (Xenopus Oocytes or HEK293 Cells) B Establish Baseline Current (TEVC or Patch Clamp) A->B C Apply K2P Modulator B->C D Record Modulated Current C->D E Measure Current Amplitude Change D->E F Construct Dose-Response Curve E->F G Calculate EC50 Value F->G

Caption: A generalized workflow for the electrophysiological characterization of K2P modulators.

Conclusion

This compound is a valuable pharmacological tool for studying the TREK subfamily of K2P channels. Its broad activation profile within this subfamily distinguishes it from more selective modulators like ML335 and BL-1249. The choice of modulator will, therefore, depend on the specific research question. For studies requiring general activation of thermo- and mechano-sensitive K2P channels, this compound is a suitable candidate. However, for dissecting the specific roles of TREK-1/2 versus TRAAK, more selective compounds would be advantageous. This guide provides the foundational data and methodological context to aid researchers in making these critical decisions.

References

Replicating Published Findings on ML67-33's Effects on Migraine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the preclinical findings on ML67-33, a novel potassium channel activator, with established migraine therapies. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing research in the field of migraine therapeutics. The guide summarizes quantitative data, details experimental protocols, and visualizes the signaling pathways of this compound and comparator compounds.

Comparative Efficacy in a Preclinical Migraine Model

The following table summarizes the quantitative data on the efficacy of this compound and comparator drugs in the isosorbide (B1672297) dinitrate (ISDN) or nitroglycerin (NTG)-induced migraine model in rats. This model is widely used to study migraine-like pain, specifically mechanical allodynia, a heightened sensitivity to touch. The primary endpoint in these studies is the reversal of facial mechanical allodynia, measured as an increase in the paw withdrawal threshold (in grams) using von Frey filaments.

CompoundMechanism of ActionDoseRoute of AdministrationEfficacy in Reversing Mechanical Allodynia (Change in Withdrawal Threshold)Comparator(s)Reference(s)
This compound TREK-1/TREK-2 Potassium Channel Activator1 mg/kgi.p.Similar efficacy to BIBN4096.[1]BIBN4096[1]
BIBN4096 (Olcegepant) CGRP Receptor Antagonist1 mg/kgi.p.Significantly reduces ISDN-induced allodynia.[2] Similar efficacy to this compound.[1] More effective than ergotamine and sumatriptan (B127528) in a head-scratching behavior model.This compound, Ergotamine, Sumatriptan[2]
Sumatriptan 5-HT1B/1D Receptor Agonist0.3 - 1.0 mg/kgs.c.Blocks single ISDN-induced behavioral changes but is less effective with repeated ISDN administration. Did not alter nitroglycerin-induced hyperalgesia in one study.Olcegepant
Topiramate (B1683207) Multi-target (Voltage-gated Na+/Ca2+ channel blocker, GABA-A receptor modulator, Glutamate receptor antagonist)10 - 100 mg/kgi.p. / p.o.Reduces CGRP-ir in the trigeminal ganglion in adult rats. Effective in reducing mechanical allodynia in neuropathic pain models.Valproic Acid

Note: Direct head-to-head comparative studies of this compound with sumatriptan and topiramate in the ISDN-induced migraine model are not yet available in the published literature. The comparison is based on their individual effects reported in similar preclinical models.

Experimental Protocols

ISDN-Induced Migraine Model in Rats

This protocol is designed to induce a migraine-like state characterized by cephalic and extracephalic mechanical allodynia.

Materials:

  • Isosorbide dinitrate (ISDN)

  • Saline (0.9% NaCl)

  • Vehicle for test compounds (e.g., saline + 0.1% DMSO)

  • Test compounds: this compound, BIBN4096, Sumatriptan, Topiramate

  • Male Sprague-Dawley or Wistar rats (250-300g)

Procedure:

  • Habituation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure the baseline facial mechanical withdrawal threshold using the von Frey test as described below.

  • Induction of Migraine-like State:

    • Prepare a fresh solution of ISDN (e.g., 10 mg/mL in saline).

    • Administer ISDN intraperitoneally (i.p.) at a dose of 10 mg/kg.

    • For a model of chronic migraine, repeated administration of ISDN every other day for several days can be performed to induce a persistent state of allodynia.

  • Drug Administration:

    • Prepare solutions of this compound (e.g., in saline with 0.1% DMSO), BIBN4096 (dissolved in a minimum volume of 1N HCl, neutralized with NaOH, and brought to final volume with saline), Sumatriptan (in saline), and Topiramate (suspended in 1% Tween 80).

    • Administer the test compounds at the desired doses and route (e.g., i.p. or s.c.) at a specific time point after ISDN administration (e.g., 2 hours post-ISDN).

  • Assessment of Mechanical Allodynia:

    • Measure the facial mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, 180 minutes) using the von Frey test.

Von Frey Test for Facial Allodynia

This test measures the mechanical sensitivity of the periorbital region of the rat's face.

Materials:

  • A set of calibrated von Frey filaments.

  • A testing apparatus that allows observation of the rat's head and face (e.g., an elevated mesh platform or a restraining tube).

Procedure:

  • Acclimation: Place the rat in the testing apparatus and allow it to acclimate for at least 15-20 minutes before testing.

  • Filament Application:

    • Apply the von Frey filaments perpendicularly to the periorbital region of the face with sufficient force to cause the filament to bend.

    • Hold the filament in place for 3-5 seconds.

  • Response Assessment: A positive response is defined as a brisk withdrawal of the head from the stimulus.

  • Threshold Determination:

    • Up-Down Method: Start with a filament in the middle of the force range. If there is a response, use the next lower force filament. If there is no response, use the next higher force filament. The 50% withdrawal threshold is calculated using the formula described by Dixon.

    • Ascending Stimulus Method: Apply filaments in increasing order of force. The threshold is the lowest force that elicits a withdrawal response in at least 3 out of 5 trials.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for this compound and the comparator drugs in the context of migraine pathophysiology.

ML67_33_Pathway ML67_33 This compound TREK1_TREK2 TREK-1 / TREK-2 Channels ML67_33->TREK1_TREK2 Activates K_efflux K+ Efflux TREK1_TREK2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Inhibition_CGRP Inhibition of CGRP Release Reduced_Excitability->Inhibition_CGRP Migraine_Relief Migraine Pain Relief Inhibition_CGRP->Migraine_Relief

Caption: Signaling pathway of this compound in trigeminal neurons.

BIBN4096_Pathway CGRP CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Binds Signaling_Cascade Downstream Signaling CGRP_Receptor->Signaling_Cascade BIBN4096 BIBN4096 BIBN4096->CGRP_Receptor Blocks Neuronal_Sensitization Neuronal Sensitization Signaling_Cascade->Neuronal_Sensitization Migraine_Pain Migraine Pain Neuronal_Sensitization->Migraine_Pain

Caption: Mechanism of action of BIBN4096 (Olcegepant).

Sumatriptan_Pathway Sumatriptan Sumatriptan HT1B_1D_Receptor 5-HT1B/1D Receptors Sumatriptan->HT1B_1D_Receptor Activates Vasoconstriction Cranial Vessel Vasoconstriction HT1B_1D_Receptor->Vasoconstriction Inhibition_Neuropeptide Inhibition of Neuropeptide Release (CGRP, Substance P) HT1B_1D_Receptor->Inhibition_Neuropeptide Migraine_Relief Migraine Pain Relief Vasoconstriction->Migraine_Relief Inhibition_Neuropeptide->Migraine_Relief

Caption: Mechanism of action of Sumatriptan in migraine.

Topiramate_Pathway cluster_effects Cellular Effects Topiramate Topiramate Na_Channels Voltage-gated Na+ Channels Topiramate->Na_Channels Blocks Ca_Channels L-type Ca2+ Channels Topiramate->Ca_Channels Blocks GABA_A_Receptor GABA-A Receptor Topiramate->GABA_A_Receptor Enhances GABAergic Inhibition Glutamate_Receptor AMPA/Kainate Receptors Topiramate->Glutamate_Receptor Inhibits Glutamatergic Excitation Reduced_Excitability Reduced Neuronal Hyperexcitability Na_Channels->Reduced_Excitability Ca_Channels->Reduced_Excitability GABA_A_Receptor->Reduced_Excitability Glutamate_Receptor->Reduced_Excitability Migraine_Prophylaxis Migraine Prophylaxis Reduced_Excitability->Migraine_Prophylaxis

Caption: Multi-target mechanism of action of Topiramate.

References

Assessing the Specificity of ML67-33 for TREK Channels Over Other K2P Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the small molecule ML67-33 for the TREK subfamily of two-pore domain potassium (K2P) channels over other K2P subtypes. The information presented is compiled from published experimental data to assist researchers in evaluating this compound as a pharmacological tool.

Introduction to this compound and TREK Channels

This compound is a dihydroacridine analogue identified as a selective activator of the TREK (TWIK-related K+ channel) subfamily of K2P channels.[1][2] The TREK subfamily, comprising TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are mechanosensitive and temperature-sensitive leak potassium channels that play a crucial role in regulating cellular excitability.[3][4][5] Their activation leads to membrane hyperpolarization, thereby reducing the likelihood of action potential firing. This property makes them attractive therapeutic targets for conditions such as pain, migraine, and neuroprotection. In contrast, other K2P channel subfamilies, such as the TASK, TRESK, and TWIK channels, exhibit different gating properties and pharmacological sensitivities.

Quantitative Analysis of this compound Specificity

Electrophysiological studies have demonstrated that this compound selectively activates members of the TREK subfamily while showing no significant activity against other tested K2P channel subtypes. The potency of this compound, as determined by its half-maximal effective concentration (EC50), varies slightly between different TREK channel members and experimental systems.

Channel SubtypeAliasExperimental SystemEC50 (μM)Emax (Fold Activation)Reference
TREK-1 K2P2.1Xenopus oocytes36.3 ± 1.011.1 ± 0.4
TREK-1 K2P2.1HEK293T cells9.7 ± 1.211.4 ± 1.1
TREK-2 K2P10.1Xenopus oocytes30.2 ± 1.4-
TRAAK K2P4.1Xenopus oocytes27.3 ± 1.2-
TASK-1 K2P3.1Xenopus oocytesNo effect-
TASK-2 K2P5.1Xenopus oocytesNo effect-
TASK-3 K2P9.1Xenopus oocytesNo effect-
TRESK K2P18.1Xenopus oocytesNo effect-

Table 1: Potency and Efficacy of this compound on various K2P channel subtypes. Data are presented as mean ± standard error. Emax represents the maximal fold activation of the channel current.

Experimental Protocols

The data presented above were primarily obtained using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and whole-cell patch-clamp recordings in HEK293T cells.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
  • Channel Expression: cRNA encoding the specific K2P channel subtype was injected into Xenopus laevis oocytes. The oocytes were then incubated for 2-7 days to allow for channel expression.

  • Electrophysiological Recording: Oocytes were placed in a recording chamber and perfused with a standard external solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4). Two glass microelectrodes filled with 3 M KCl were impaled into the oocyte to measure and clamp the membrane potential.

  • Voltage Protocol: To elicit channel currents, a voltage ramp protocol was typically used, for example, a ramp from -150 mV to +50 mV from a holding potential of -80 mV.

  • Drug Application: this compound was dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired concentrations. The oocyte was perfused with the drug-containing solution, and the resulting change in current was measured. Dose-response curves were generated by applying a range of this compound concentrations.

Whole-Cell Patch-Clamp in HEK293T Cells
  • Cell Culture and Transfection: HEK293T cells were cultured under standard conditions and transiently transfected with a plasmid DNA encoding the K2P channel of interest.

  • Electrophysiological Recording: Recordings were performed 24-48 hours after transfection. A glass micropipette filled with an internal solution (e.g., 140 mM KCl, 10 mM HEPES, 10 mM EGTA, pH 7.3) was used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip was then ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • Voltage Protocol: Similar to TEVC, voltage ramps (e.g., -100 mV to +50 mV from a holding potential of -40 mV) were used to measure the current-voltage relationship of the channel.

  • Drug Application: this compound was applied to the cells via a perfusion system. The rapid and reversible effects of the compound were observed by washing the drug on and off.

Mechanism of Action and Signaling

Biophysical studies have revealed that this compound acts directly on the TREK channels, independent of cytosolic signaling molecules. The compound is thought to bind to the extracellular side of the channel and activate the "C-type" gate located at the selectivity filter. This direct gating mechanism distinguishes this compound from other modulators that act via the intracellular C-terminal domain, which is a sensor for various physical and chemical stimuli like pressure, temperature, and pH.

The activation of TREK channels by this compound leads to an efflux of potassium ions, which hyperpolarizes the cell membrane. This increase in the negative charge inside the cell raises the threshold for firing action potentials, thus reducing neuronal excitability.

ML67_33_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ML67_33 This compound TREK_Channel TREK Channel (TREK-1, TREK-2, TRAAK) ML67_33->TREK_Channel Direct Activation (C-type gate) K_ion K+ ions TREK_Channel->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability Results in Specificity_Workflow cluster_screening Initial Screening cluster_electrophysiology Electrophysiological Validation cluster_analysis Data Analysis Yeast_Screen High-Throughput Yeast-Based Screen TEVC Two-Electrode Voltage Clamp (*Xenopus* oocytes) Yeast_Screen->TEVC Validate Hits Patch_Clamp Whole-Cell Patch-Clamp (HEK293T cells) TEVC->Patch_Clamp Confirm in Mammalian Cells Dose_Response Dose-Response Curves Patch_Clamp->Dose_Response EC50_Calc EC50 Calculation Dose_Response->EC50_Calc Specificity_Profile Specificity Profile (Comparison across subtypes) EC50_Calc->Specificity_Profile

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electrophysiological effects of ML67-33 and other notable K2P channel activators. The information presented is intended to aid researchers in the selection of appropriate pharmacological tools for studying the physiological roles of TREK subfamily channels and for the development of novel therapeutics targeting these channels.

Introduction

Two-pore domain potassium (K2P) channels are key regulators of cellular excitability, contributing to the resting membrane potential in a variety of cell types. The TREK (TWIK-related K+ channel) subfamily, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are of particular interest as they are polymodal channels activated by a range of physical and chemical stimuli, including mechanical stretch, temperature, and lipids. Pharmacological activation of these channels is a promising strategy for the treatment of various neurological and cardiovascular disorders. This compound is a known activator of the TREK subfamily of K2P channels.[1][2] This guide compares its electrophysiological profile with other significant TREK channel activators, including BL-1249, ML335, ML402, Riluzole, and the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).

Data Presentation: Comparative Electrophysiological Effects

The following table summarizes the quantitative data on the activation of TREK subfamily channels by this compound and related compounds. Data is presented as the half-maximal effective concentration (EC50), which represents the concentration of a compound at which 50% of its maximal effect is observed.

CompoundChannelEC50 (µM)Expression SystemReference
This compound TREK-1 (K2P2.1)21.8 - 29.4Xenopus oocytes[1][2]
TREK-2 (K2P10.1)30.2Xenopus oocytes[1]
TRAAK (K2P4.1)27.3Xenopus oocytes
BL-1249 TREK-1 (K2P2.1)~1-10Not Specified
TREK-2 (K2P10.1)~1-10Not Specified
TRAAK (K2P4.1)>10-fold less potent than on TREK-1/2Not Specified
ML335 TREK-1 (K2P2.1)14.3Xenopus oocytes
TREK-2 (K2P10.1)5.2Xenopus oocytes
TRAAK (K2P4.1)InactiveXenopus oocytes
ML402 TREK-1 (K2P2.1)13.7Xenopus oocytes
TREK-2 (K2P10.1)5.9Xenopus oocytes
TRAAK (K2P4.1)InactiveXenopus oocytes
Riluzole TREK-1 (K2P2.1)ActivatesNot Specified
TRAAK (K2P4.1)ActivatesNot Specified
Fenamates (e.g., Flufenamic acid) TREK-1 (K2P2.1)Activates (concentration-dependent)Not Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be a reference for researchers looking to replicate or build upon these findings.

Heterologous Expression of K2P Channels

1. Xenopus laevis Oocytes:

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated by enzymatic digestion (e.g., with collagenase).

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel subunit of interest.

  • Incubation: Injected oocytes are incubated for 2-7 days at 18°C in a suitable medium (e.g., ND96 solution) to allow for channel expression.

2. Mammalian Cell Lines (e.g., HEK293T):

  • Cell Culture: HEK293T cells are cultured in standard cell culture conditions (e.g., DMEM with 10% FBS).

  • Transfection: Cells are transiently transfected with a plasmid vector containing the cDNA for the K2P channel subunit. A co-transfection with a fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells.

  • Incubation: Cells are typically used for electrophysiological recordings 24-48 hours post-transfection.

Electrophysiological Recordings

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Setup: Oocytes are placed in a recording chamber and impaled with two microelectrodes filled with a high potassium solution (e.g., 3 M KCl).

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps or ramps are applied to elicit channel currents.

  • Drug Application: Compounds are applied to the bath solution via a perfusion system.

2. Patch-Clamp Recordings (Whole-Cell and Inside-Out Configurations):

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Whole-Cell Configuration:

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The membrane patch is then ruptured by applying gentle suction, allowing for electrical access to the entire cell.

    • This configuration is used to record the macroscopic currents from all channels on the cell surface.

  • Inside-Out Configuration:

    • After forming a giga-seal, the pipette is retracted to excise a patch of membrane, with the intracellular side of the membrane now facing the bath solution.

    • This configuration is ideal for studying the direct effects of intracellularly applied compounds or second messengers.

Solutions:

  • External (Bath) Solution (for HEK293 cells): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (for HEK293 cells): Typically contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Note: Specific ionic compositions may vary depending on the experimental goals.

Mandatory Visualizations

Signaling Pathway of K2P Channel Activation

K2P_Activation_Pathway cluster_stimuli Activator Compounds cluster_channel K2P Channel (TREK Subfamily) cluster_effect Cellular Response This compound This compound K2P_Channel TREK-1 / TREK-2 / TRAAK This compound->K2P_Channel Binds to and activates Related_Compounds Related Compounds (BL-1249, ML335, etc.) Related_Compounds->K2P_Channel Bind to and activate K_Efflux K+ Efflux K2P_Channel->K_Efflux Increased open probability leads to Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

Caption: Signaling pathway of K2P channel activation by this compound and related compounds.

Experimental Workflow for Electrophysiological Analysis

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection (HEK293) or Oocyte Injection Seal_Formation Form Giga-ohm Seal Cell_Culture->Seal_Formation Solution_Prep Prepare External & Internal Solutions Solution_Prep->Seal_Formation Pipette_Pulling Pull & Fire-polish Patch Pipettes Pipette_Pulling->Seal_Formation Configuration Establish Whole-Cell or Inside-Out Configuration Seal_Formation->Configuration Data_Acquisition Record Baseline Currents Configuration->Data_Acquisition Compound_Application Apply Compound (e.g., this compound) Data_Acquisition->Compound_Application Record_Effect Record Post-Compound Currents Compound_Application->Record_Effect Data_Analysis Analyze Current Amplitude, Kinetics, and Voltage- Dependence Record_Effect->Data_Analysis Dose_Response Generate Dose-Response Curves & Calculate EC50 Data_Analysis->Dose_Response

Caption: General workflow for electrophysiological analysis of K2P channel modulators.

References

Safety Operating Guide

Proper Disposal Procedures for ML67-33: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of the research chemical ML67-33. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and regulatory compliance.

This compound is a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically TREK-1, TREK-2, and TRAAK.[1][2] As with all laboratory chemicals, proper handling and disposal are paramount to maintaining a safe research environment. This guide outlines the necessary steps for the safe disposal of this compound and solutions containing it.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₈H₁₇Cl₂N₅
Molecular Weight 374.27 g/mol
Purity ≥98%
Solubility Soluble to 100 mM in DMSO
CAS Number 1443290-89-8

Hazard Identification and Safety Precautions

According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[3] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side-shields, and a lab coat, when handling this compound.[3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]

Step-by-Step Disposal Protocol

The disposal of this compound, both in its pure form and in solution (commonly with DMSO), must be managed as hazardous chemical waste. Adherence to institutional, local, and national environmental protection regulations is mandatory.

1. Waste Identification and Segregation:

  • Treat all unwanted this compound, including expired stock, unused experimental quantities, and contaminated materials, as hazardous waste.

  • Do not mix this compound waste with other incompatible chemical waste streams.

2. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition with no cracks or rust.

  • For solutions of this compound in DMSO, use a container suitable for organic solvent waste.

  • Keep the waste container securely closed except when adding waste.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".

  • The label must include the full chemical name, "this compound," and the solvent, "Dimethyl Sulfoxide (DMSO)," if applicable. Chemical abbreviations are not acceptable.

  • Indicate the approximate concentration and quantity of the waste.

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Store away from heat and other ignition sources, as DMSO is a combustible liquid.

5. Disposal of Contaminated Materials:

  • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with a suitable solvent (e.g., ethanol), and collect the rinsate as hazardous waste.

6. Disposal of Empty Containers:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol (B145695) or water).

  • Collect the rinsate as hazardous waste.

  • After triple-rinsing and air-drying in a fume hood, the container can often be disposed of as regular laboratory glass or plastic waste, provided all labels are removed or defaced. Always confirm this procedure with your institution's EHS department.

7. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not, under any circumstances, dispose of this compound or its solutions down the drain or in the regular trash.

Experimental Protocols Cited

The information regarding the biological activity of this compound is based on established experimental protocols. For instance, the EC₅₀ values were determined through electrophysiological recordings in Xenopus oocytes expressing the target K2P channels. In these experiments, varying concentrations of this compound are applied to the oocytes, and the resulting potassium currents are measured to determine the concentration at which the compound elicits a half-maximal response.

Visualization of the Signaling Pathway

This compound activates TREK-1 potassium channels, which play a crucial role in regulating neuronal excitability. The activity of these channels is, in turn, modulated by various signaling pathways, including those initiated by G protein-coupled receptors (GPCRs). The following diagram illustrates the interplay between these pathways and the action of this compound.

ML67_33_Signaling_Pathway cluster_inhibition Inhibitory Pathways cluster_activation This compound Action Gs_GPCR Gs-coupled Receptor AC Adenylyl Cyclase Gs_GPCR->AC activates Gq_GPCR Gq-coupled Receptor PLC Phospholipase C Gq_GPCR->PLC activates cAMP cAMP AC->cAMP produces DAG_IP3 DAG / IP3 PLC->DAG_IP3 produces PKA PKA cAMP->PKA activates PKC PKC DAG_IP3->PKC activates TREK1 TREK-1 Channel PKA->TREK1 inhibits (phosphorylation) PKC->TREK1 inhibits (phosphorylation) ML67_33 This compound ML67_33->TREK1 activates K_efflux K+ Efflux (Hyperpolarization) TREK1->K_efflux increases Neuronal_Excitability Decreased Neuronal Excitability K_efflux->Neuronal_Excitability

Caption: Signaling pathways modulating TREK-1 channel activity and the action of this compound.

References

Personal protective equipment for handling ML67-33

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of ML67-33, a selective activator of temperature- and mechano-sensitive K2P channels. Adherence to these guidelines is critical to mitigate risks of exposure and ensure safe disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection Protective GlovesChemically resistant, impervious glovesTo prevent skin contact and irritation[1].
Eye Protection Safety GogglesGoggles with side-shieldsTo protect against splashes and eye irritation[1].
Body Protection Impervious ClothingLaboratory coat or other protective clothingTo shield the skin from accidental exposure[1].
Respiratory Protection Suitable RespiratorUse in areas with adequate ventilationTo avoid inhalation of dust or aerosols[1].

Experimental Workflow: Donning and Doffing of PPE

The following diagram outlines the procedural, step-by-step guidance for donning (putting on) and doffing (taking off) personal protective equipment to ensure the handler's safety and prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: Standard procedure for donning and doffing of PPE for handling this compound.

Safe Handling and Disposal Procedures

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.

  • Avoid contact with skin and eyes.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

Spill and Disposal:

  • In case of a spill, wear full personal protective equipment and ensure adequate ventilation.

  • Absorb the spill with an inert material and dispose of it as hazardous waste according to local regulations.

  • Prevent the product from entering drains, water courses, or the soil.

By strictly following these safety protocols, laboratory personnel can minimize the risks associated with handling this compound and maintain a safe research environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.